11-Methoxyangonin
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxypyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-18-13-9-12(21-16(17)10-13)6-4-11-5-7-14(19-2)15(8-11)20-3/h4-10H,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJRDULCMRSYSL-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CC(=O)O2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=O)O2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Kavalactone 11-Methoxyangonin: A Technical Guide to Its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 11-Methoxyangonin, a naturally occurring kavalactone, detailing its primary source, and outlining established methodologies for its extraction and isolation. The information is intended to support research, natural product chemistry, and drug development endeavors.
Natural Source of this compound
The sole identified natural source of this compound is the kava (B3030397) plant, Piper methysticum. Kavalactones, including this compound, are the primary bioactive constituents of kava and are concentrated in the plant's roots and rhizomes.[1][2][3][4][5] The concentration of these compounds is known to vary depending on the specific cultivar, age of the plant, and the geographical location of its cultivation.[2][4] While at least 18 different kavalactones have been identified in kava, six major kavalactones typically account for approximately 96% of the total kavalactone content.[3][6] These are kavain, 7,8-dihydrokavain, methysticin, 7,8-dihydromethysticin, yangonin, and desmethoxyyangonin.[1][3] this compound is considered one of the minor kavalactones.[3]
The aerial parts of the kava plant, such as the stems and leaves, contain significantly lower concentrations of kavalactones and are also a source of potentially toxic alkaloids like pipermethystine.[5][7] Therefore, the roots and rhizomes are the exclusive parts of the plant utilized for the extraction of kavalactones for medicinal and research purposes.[5]
Quantitative Data on Kavalactone Content
The total kavalactone content in the dried roots and rhizomes of the kava plant typically ranges from 3% to 20% by dry weight.[4] The relative abundance of individual kavalactones can vary significantly between different kava cultivars, which are often categorized into "noble" and "non-noble" varieties. The following table summarizes the general content of the six major kavalactones in kava root extracts. Specific quantitative data for this compound is not extensively reported in the literature, reflecting its status as a minor constituent.
| Kavalactone | Content Range in Root Extract (% of total kavalactones) |
| Kavain | 19 - 35% |
| 7,8-Dihydrokavain | 10 - 27% |
| Methysticin | 10 - 27% |
| Yangonin | 10 - 27% |
| Desmethoxyyangonin | 5 - 25% |
| 7,8-Dihydromethysticin | 6 - 17% |
Source:[4]
Experimental Protocols for Isolation
The isolation of this compound follows the general principles of natural product extraction and chromatographic separation applied to kavalactones. These protocols involve an initial extraction from the plant material followed by one or more chromatographic steps to separate the individual compounds.
Extraction
The initial step involves the extraction of kavalactones from the dried and powdered roots and rhizomes of Piper methysticum. Kavalactones are lipophilic compounds, and therefore, organic solvents are most effective for their extraction.[6]
Recommended Solvents and Methodology:
-
Acetone (B3395972): Acetone has been reported as one of the most effective solvents for extracting a broad range of kavalactones, providing a high yield.[6][8] A common method involves maceration or sonication of the plant material with acetone, followed by filtration and solvent evaporation.
-
Ethanol (B145695): Ethanol (typically 96%) is another highly effective solvent for kavalactone extraction.[6] The procedure is similar to that of acetone extraction.
-
Methanol (B129727): Methanol can also be used for extraction, although its efficiency may be slightly lower than acetone or ethanol for certain kavalactones.[8]
-
Supercritical Fluid Extraction (SFE) with CO2: This method offers a "greener" alternative to organic solvents and can yield a clean extract.[9]
-
Water Extraction: While traditional kava beverages are prepared using water, this method is inefficient for extracting the lipophilic kavalactones.[6][10] Water extracts contain less than 3% of the total kavalactones present in the plant material.[6]
General Extraction Protocol:
-
Grind the dried kava roots and rhizomes into a fine powder.
-
Suspend the powder in the chosen organic solvent (e.g., acetone or ethanol) in a flask. A typical ratio is 1:10 (w/v) of plant material to solvent.
-
Agitate the mixture using a shaker or sonicator for a defined period (e.g., 1-3 hours) at room temperature.
-
Filter the mixture to separate the extract from the solid plant material.
-
Repeat the extraction process with fresh solvent to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude kavalactone extract.
Chromatographic Separation and Purification
The crude extract contains a mixture of kavalactones and other plant metabolites. Chromatographic techniques are essential for the isolation and purification of individual kavalactones, including this compound.
3.2.1. Column Chromatography (CC)
Column chromatography is a fundamental technique for the initial fractionation of the crude extract.
-
Stationary Phase: Silica gel is commonly used as the stationary phase.
-
Mobile Phase: A gradient elution system of non-polar and polar solvents is employed. A common gradient starts with a non-polar solvent like n-hexane and gradually increases the proportion of a more polar solvent such as ethyl acetate (B1210297) or acetone.[11][12]
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the desired kavalactones.
3.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the final purification of individual kavalactones due to its high resolution and efficiency.[9][13][14] Both normal-phase and reversed-phase HPLC can be utilized.
Reversed-Phase HPLC (RP-HPLC): This is the most common mode for kavalactone separation.
-
Mobile Phase: A gradient or isocratic mixture of water and an organic solvent like acetonitrile (B52724) or methanol is used.[9] For example, a gradient elution with water and isopropanol (B130326) has been successfully used.[13]
-
Detection: UV detection is commonly employed, with wavelengths around 240 nm and 355 nm being suitable for kavalactones.[14]
Normal-Phase HPLC (NP-HPLC): This method can also provide good separation of kavalactones.
-
Column: A silica-based column is used.
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and a more polar solvent such as dioxane or ethyl acetate is used.[9]
3.2.3. Other Chromatographic Techniques
-
High-Performance Centrifugal Partition Chromatography (HPCPC): This technique has been successfully applied for the single-run isolation of major kavalactones from a CO2 extract of P. methysticum.[1] It relies on the partitioning of the sample between two immiscible liquid phases.[1]
-
Gas Chromatography (GC): GC can be used for the analysis of kavalactones; however, thermal degradation of some compounds, such as methysticin, can be a concern.[9]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the isolation of this compound from Piper methysticum.
Caption: General workflow for the isolation of this compound.
This guide provides a foundational understanding of the natural sourcing and isolation of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory capabilities and research objectives. The inherent variability in natural product content necessitates analytical monitoring throughout the isolation process to ensure the successful purification of the target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Kavalactone content and chemotype of kava beverages prepared from roots and rhizomes of Isa and Mahakea varieties and extraction efficiency of kavalactones using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Updated Review on the Psychoactive, Toxic and Anticancer Properties of Kava - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Piperidine alkaloids from Piper methysticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of extracting solvents to chemical components of kava (Piper methysticum) roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. AU2019100190A4 - An innovative formulation of very high kavalactone, non-toxic Kava extract derived from a water isolate of Kava (Piper methysticum) - Google Patents [patents.google.com]
- 11. Isolation and Purification of Potent Growth Inhibitors from Piper methysticum Root - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single-Lab Validation for Determination of Kavalactones and Flavokavains in Piper methysticum (Kava) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of 11-Methoxyangonin in Piper methysticum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of 11-methoxyangonin, a kavalactone found in Piper methysticum (kava). The document outlines the core enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.
Introduction to Kavalactone Biosynthesis
Kavalactones are a class of psychoactive polyketide lactones responsible for the anxiolytic and sedative properties of kava (B3030397). Their biosynthesis is a specialized metabolic pathway that diverges from the general phenylpropanoid pathway. The formation of the characteristic styrylpyrone backbone and its subsequent modifications are key to the diversity of kavalactones. This compound is a specific kavalactone that undergoes several methylation steps, contributing to its unique chemical structure and potential biological activity.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the general phenylpropanoid pathway, starting from the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of p-coumaroyl-CoA, a key precursor for a wide range of secondary metabolites, including flavonoids and kavalactones. In Piper methysticum, this precursor enters the specialized kavalactone pathway.
The core steps in the biosynthesis of this compound are:
-
Styrylpyrone scaffold formation: A type III polyketide synthase, specifically a styrylpyrone synthase (SPS), catalyzes the condensation of one molecule of p-coumaroyl-CoA with two molecules of malonyl-CoA. This reaction forms a triketide intermediate that undergoes lactonization to create the styrylpyrone backbone, resulting in the formation of bisnoryangonin (B577666). Two paralogous styrylpyrone synthases, PmSPS1 and PmSPS2, have been identified in Piper methysticum and are responsible for this crucial step.[1][2]
-
Regiospecific O-methylation: Following the formation of the styrylpyrone scaffold, a series of methylation reactions occur, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). A key enzyme in this process is kava O-methyltransferase 1 (PmKOMT1). This enzyme has been shown to be capable of methylating the hydroxyl groups at the C4, C11, and C12 positions of the styrylpyrone backbone.[2]
-
Formation of Yangonin (B192687): PmKOMT1 catalyzes the methylation of bisnoryangonin at the C4 and C12 positions to produce yangonin.[2]
-
Final Methylation to this compound: The final step in the biosynthesis of this compound is the methylation of the hydroxyl group at the C11 position of an intermediate styrylpyrone. Evidence suggests that PmKOMT1 is also responsible for this methylation, given its demonstrated activity at the C11 position.[2] The direct precursor to this compound would be a hydroxylated yangonin derivative.
The overall proposed biosynthetic pathway is depicted in the following diagram:
Quantitative Data
Quantitative data on the enzymes and metabolites in the this compound biosynthetic pathway is limited. The following tables summarize the available information.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | kcat | kcat/Km | Reference |
| PmSPS1 | p-Coumaroyl-CoA | Data not available | Data not available | Data not available | |
| PmSPS1 | Malonyl-CoA | Data not available | Data not available | Data not available | |
| PmSPS2 | p-Coumaroyl-CoA | Data not available | Data not available | Data not available | |
| PmSPS2 | Malonyl-CoA | Data not available | Data not available | Data not available | |
| PmKOMT1 | Bisnoryangonin | Data not available | Data not available | Data not available | |
| PmKOMT1 | S-adenosyl-L-methionine | Data not available | Data not available | Data not available |
Table 2: Metabolite Concentrations in Piper methysticum
| Metabolite | Tissue | Concentration | Reference |
| Total Kavalactones | Rhizome (dried) | 3-20% by dry weight | [3] |
| Yangonin | Plasma (human, after kava intake) | Variable, lower than other major kavalactones | [4] |
| This compound | Plant tissues | Data not available |
Note: The lack of specific kinetic data highlights a significant area for future research in understanding the efficiency and regulation of this pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Heterologous Expression and Purification of Pathway Enzymes
The functional characterization of biosynthetic enzymes typically requires their production in a heterologous host system, such as Escherichia coli.
Objective: To produce and purify active styrylpyrone synthase (PmSPS) and O-methyltransferase (PmOMT) for in vitro assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET series) with a polyhistidine (His)-tag
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
SDS-PAGE reagents
Protocol:
-
Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequences for PmSPS and PmOMT and clone them into a His-tag expression vector.
-
Transformation: Transform the expression plasmids into a suitable E. coli expression strain.
-
Protein Expression:
-
Inoculate a starter culture of the transformed E. coli and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Purification:
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer.
-
-
Verification:
-
Analyze the purified protein fractions by SDS-PAGE to confirm purity and molecular weight.
-
Determine the protein concentration using a Bradford or BCA assay.
-
References
Unveiling the Spectroscopic Signature of 11-Methoxyangonin: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and chemical properties of novel compounds is paramount. This in-depth technical guide provides a detailed overview of the spectroscopic data for 11-Methoxyangonin, a naturally occurring kavalactone. By presenting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, structured format, this document serves as a vital resource for the identification, characterization, and further development of this compound.
Executive Summary
This compound, a member of the kavalactone family, has been a subject of interest for its potential pharmacological activities. The precise characterization of this molecule is fundamental for any research and development endeavor. This guide synthesizes the available spectroscopic data, offering a clear and concise reference. The presented data, including ¹H and ¹³C NMR chemical shifts, IR absorption bands, and mass spectrometry fragmentation patterns, provides a definitive spectroscopic fingerprint of this compound. Furthermore, detailed experimental protocols are provided to ensure the reproducibility of these findings.
Spectroscopic Data
The structural elucidation of this compound is reliant on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: While specific data for this compound was not found, a study on the related compound 11-methoxy-5,6-dihydroyangonin provides a basis for comparison.[1]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Description of Absorption |
| Data not available in search results |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Table 4: Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Putative Fragment |
| Data not available in search results |
Experimental Protocols
The acquisition of high-quality spectroscopic data is dependent on meticulous experimental procedures. The following are generalized protocols for the techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 300 or 500 MHz). The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard (δ 0.00). For ¹³C NMR, spectra are often acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrophotometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio.
Logical Workflow for Spectroscopic Analysis
The process of identifying and characterizing a natural product like this compound follows a logical progression of spectroscopic analyses.
Caption: A flowchart illustrating the typical experimental workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While a complete dataset for this compound itself is not yet publicly available in comprehensive detail, the provided information on related kavalactones and generalized experimental protocols offers a strong starting point for researchers. The structured presentation of data and methodologies herein is intended to facilitate further investigation and application of this and similar natural products in drug discovery and development.
References
Unveiling 11-Methoxyangonin: A Technical Guide on its Discovery, Background, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Methoxyangonin, a naturally occurring kavalactone found within the roots of the Piper methysticum (kava) plant, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, supplemented with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the broader research into the chemical constituents of the kava (B3030397) plant, a culturally significant beverage in the Pacific Islands with a long history of use for its calming and anxiolytic effects. While the exact date and researchers who first isolated this compound require further pinpointing from initial isolation reports, it is identified as one of the key kavalactones present in kava root extracts. It is also known by its synonym, 11-methoxyyangonin.
Historically, the scientific investigation of kava began in the late 19th and early 20th centuries, with the isolation of the first kavalactones. Over time, at least 18 distinct kavalactones, including this compound, have been identified from kava roots. The traditional use of kava as a ceremonial and social beverage underscores its long-standing role in human culture, predating its scientific discovery by centuries.
More recently, this compound has also been reported to be a constituent of Polygala sellowiana, a plant species outside of the Piper genus, suggesting a broader distribution in the plant kingdom than initially understood.
The modern history of kavalactones has been marked by both therapeutic interest and safety concerns. In the late 20th century, standardized kava extracts gained popularity in Europe and North America as herbal remedies for anxiety and stress. However, reports of potential hepatotoxicity led to restrictions and bans in several countries in the early 2000s. Subsequent research and re-evaluation of the evidence have led to the lifting of some of these bans, such as in Germany, renewing interest in the therapeutic potential of individual kavalactones like this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₅ | PubChem |
| Molecular Weight | 288.29 g/mol | PubChem |
| IUPAC Name | 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxypyran-2-one | PubChem |
| Synonyms | 11-Methoxyyangonin, Trimethylhispidin | PubChem |
| CAS Number | 2743-14-8 | PubChem |
Biological Activity and Signaling Pathways
The pharmacological effects of kavalactones are primarily attributed to their interaction with the central nervous system. While the specific anxiolytic activity of this compound requires more detailed quantitative investigation, the broader class of kavalactones is known to modulate neurotransmitter systems, particularly the γ-aminobutyric acid (GABA) system.
Kavalactones are believed to exert their anxiolytic effects through positive allosteric modulation of GABA-A receptors, enhancing the inhibitory effects of GABA. This mechanism is distinct from that of benzodiazepines, as it does not involve direct binding to the benzodiazepine (B76468) site on the receptor. The proposed signaling pathway is illustrated in the diagram below.
The Enigmatic Role of 11-Methoxyangonin in the Traditional Use of Kava: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kava (B3030397) (Piper methysticum), a plant native to the Pacific Islands, has a long history of traditional use as a ceremonial and social beverage renowned for its anxiolytic and relaxing effects.[1] These psychoactive properties are attributed to a class of compounds known as kavalactones. While extensive research has focused on the six major kavalactones that constitute approximately 96% of the plant's pharmacologically active constituents, the roles of its minor kavalactones remain largely unexplored.[1] This technical guide delves into the current, albeit limited, understanding of one such minor kavalactone: 11-methoxyangonin (also known as 11-methoxyyangonin). We will synthesize the available data on its chemical nature, extrapolate its potential pharmacological activities based on the known structure-activity relationships of kavalactones, and contextualize its possible contribution to the traditional use of kava. This paper also provides detailed experimental protocols for the general analysis of kavalactones, which can be adapted for the study of minor constituents like this compound, and visualizes key signaling pathways and workflows to guide future research.
Introduction: Kava and the Kavalactone Landscape
For centuries, Pacific Islanders have prepared kava beverages by grinding or pounding the roots of the Piper methysticum plant and infusing them in water.[1][2] The resulting emulsion is consumed for its calming and euphoric effects, playing a central role in social and ceremonial life.[1] The primary active ingredients responsible for these effects are the kavalactones, a group of lipophilic lactones. To date, at least 18 different kavalactones have been identified, though the majority of research has centered on the six most abundant: kavain (B167398), dihydrokavain, methysticin, dihydromethysticin, yangonin (B192687), and desmethoxyyangonin. These major kavalactones are known to modulate several neurotransmitter systems, most notably the γ-aminobutyric acid (GABA) and dopamine (B1211576) systems, to produce their anxiolytic and sedative effects.
Among the less-studied minor kavalactones is this compound. Its presence in the kava plant has been confirmed, and its chemical synthesis has been reported. However, a comprehensive understanding of its specific contribution to the traditional psychoactive profile of kava is lacking. This guide aims to collate the sparse information available on this compound and provide a framework for future investigation.
This compound: A Minor Kavalactone of Interest
This compound is structurally related to the major kavalactone yangonin. The nomenclature can be confusing, with "this compound" and "11-methoxyyangonin" being used interchangeably in the literature. For clarity, this paper will use "this compound".
Chemical Structure
The fundamental structure of kavalactones consists of a substituted α-pyrone ring. Variations in the substituents on this ring and the attached styryl group give rise to the different kavalactones. The structure of this compound is characterized by a methoxy (B1213986) group at the 11th carbon position of the aromatic ring, distinguishing it from the more abundant yangonin.
Concentration in Kava Cultivars
Putative Pharmacological Role of this compound
Due to the scarcity of direct experimental data on this compound, its pharmacological role can be inferred from the known activities of other kavalactones and the principles of structure-activity relationships.
Interaction with the GABAergic System
A primary mechanism of action for the major kavalactones is the potentiation of GABA-A receptor activity. This interaction is believed to be a key contributor to the anxiolytic and sedative effects of kava. It is plausible that this compound also modulates GABA-A receptors. The specific nature and potency of this interaction would depend on how the methoxy group at the C11 position influences the molecule's ability to bind to and modulate the receptor. Molecular docking and in-vitro receptor binding assays would be necessary to confirm this hypothesis.
Modulation of the Dopaminergic System
Certain kavalactones, such as kavain and desmethoxyyangonin, have been shown to inhibit the reuptake of dopamine. This action may contribute to the euphoric and mood-enhancing effects reported with kava consumption. The structural similarity of this compound to yangonin suggests a potential interaction with the dopamine system. Further research is needed to determine if it acts as a dopamine reuptake inhibitor or interacts with dopamine receptors.
Other Potential Targets
Kavalactones have been reported to interact with a range of other molecular targets, including voltage-gated sodium and calcium channels, and monoamine oxidase B (MAO-B). The presence and position of methoxy groups on the aromatic ring of other kavalactones have been shown to be important for their activity. Therefore, it is conceivable that this compound possesses a unique pharmacological profile with varying affinities for these targets compared to the major kavalactones.
Data Presentation
As there is no specific quantitative data available for this compound, the following table summarizes the general pharmacological data for the six major kavalactones to provide a comparative context.
| Kavalactone | Primary Mechanism of Action | Reported Effects |
| Kavain | Potentiation of GABA-A receptor activity, Inhibition of voltage-gated sodium and calcium channels | Anxiolytic, euphoric |
| Dihydrokavain | Potentiation of GABA-A receptor activity | Sedative, anxiolytic |
| Methysticin | Potentiation of GABA-A receptor activity, Inhibition of norepinephrine (B1679862) reuptake | Anxiolytic, neuroprotective |
| Dihydromethysticin | Potentiation of GABA-A receptor activity | Sedative, anxiolytic |
| Yangonin | Binding to the CB1 receptor, Potentiation of GABA-A receptor activity | Mildly psychoactive, relaxing |
| Desmethoxyyangonin | Possible inhibition of dopamine reuptake | Mood-enhancing |
Experimental Protocols
Detailed experimental protocols specifically for the isolation and analysis of this compound are not available. However, established methods for the analysis of kavalactones can be adapted for this purpose.
Kavalactone Extraction from Piper methysticum
-
Sample Preparation: Dried and powdered kava root material is used as the starting material.
-
Solvent Extraction: The powder is extracted with a suitable organic solvent. Dichloromethane or acetone (B3395972) are commonly used for efficient extraction of lipophilic kavalactones. The extraction can be performed using sonication or maceration.
-
Filtration and Concentration: The extract is filtered to remove solid plant material. The solvent is then evaporated under reduced pressure to yield a crude kavalactone resin.
Quantification of Kavalactones by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
-
Column: A C18 reversed-phase column is commonly employed for the separation of kavalactones.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to achieve separation.
-
Detection: Kavalactones are typically detected by UV absorbance at a wavelength of around 245 nm.
-
Quantification: Quantification is achieved by comparing the peak areas of the individual kavalactones in the sample to those of known concentrations of purified kavalactone standards.
Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer is used for identification.
-
Column: A capillary column suitable for the separation of semi-volatile compounds is used.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is employed to separate the different kavalactones based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode to generate characteristic fragmentation patterns for each kavalactone, allowing for their definitive identification.
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the generalized signaling pathways through which kavalactones are thought to exert their effects on the central nervous system.
Caption: Generalized signaling pathways of kavalactones.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the extraction, separation, and identification of kavalactones from Piper methysticum.
Caption: Experimental workflow for kavalactone analysis.
Conclusion and Future Directions
Future research should prioritize the following:
-
Isolation and Purification: Development of robust methods for the isolation and purification of this compound in sufficient quantities for pharmacological testing.
-
Pharmacological Characterization: In-vitro and in-vivo studies to determine its binding affinities and functional effects on key neuronal targets, including GABA-A and dopamine receptors.
-
Quantitative Analysis: Development of sensitive analytical methods to accurately quantify the concentration of this compound across a wide range of kava cultivars.
-
Synergistic Effects: Investigation of potential synergistic or antagonistic interactions between this compound and the major kavalactones.
A deeper understanding of the pharmacology of minor kavalactones like this compound will not only provide a more complete picture of the traditional use of kava but also open new avenues for the development of novel therapeutics for anxiety and other neurological disorders.
References
Preliminary Biological Screening of 11-Methoxyangonin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activities of 11-Methoxyangonin is limited in publicly available scientific literature. This guide provides a framework for its preliminary biological screening based on the known activities of structurally related kavalactones and established experimental protocols. The data presented in the tables are hypothetical and for illustrative purposes only.
Introduction
This compound is a natural product belonging to the kavalactone family, a class of lactone compounds found predominantly in the kava (B3030397) plant (Piper methysticum). Kavalactones are recognized for their diverse pharmacological effects, including anxiolytic, anti-inflammatory, neuroprotective, and anticancer properties. As a metabolite of yangonin, a major kavalactone with demonstrated biological activities, this compound presents a compelling candidate for further investigation. This technical guide outlines a proposed preliminary biological screening of this compound to evaluate its potential antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities.
Proposed Biological Screening
Antimicrobial Activity
Rationale: Natural products are a rich source of novel antimicrobial agents. Screening this compound for antimicrobial activity could reveal its potential in combating pathogenic microorganisms.
Experimental Protocol: Broth Microdilution Assay
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Microorganism Preparation: Cultures of relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are grown to a logarithmic phase and their concentrations are standardized.
-
Compound Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under optimal conditions for microbial growth (e.g., 37°C for 24-48 hours for bacteria, 30°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth. Visual inspection can be aided by using a growth indicator like resazurin.[1][2][3]
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is bactericidal/fungicidal or bacteriostatic/fungistatic, an aliquot from the wells with no visible growth is plated on agar (B569324) plates. The lowest concentration that kills 99.9% of the initial inoculum is the MBC/MFC.
Data Presentation:
| Microorganism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Bacteria | |||
| Staphylococcus aureus | ATCC 29213 | Hypothetical Value | Hypothetical Value |
| Escherichia coli | ATCC 25922 | Hypothetical Value | Hypothetical Value |
| Fungi | |||
| Candida albicans | ATCC 90028 | Hypothetical Value | Hypothetical Value |
Antioxidant Activity
Rationale: Oxidative stress is implicated in numerous diseases. Compounds with antioxidant properties can neutralize harmful free radicals.
Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[4][5][6][7]
-
Reagent Preparation: A stock solution of DPPH in methanol (B129727) is prepared.
-
Reaction Mixture: Different concentrations of this compound are added to the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.[4][5] The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.[7]
Data Presentation:
| Compound | DPPH Scavenging Activity IC50 (µg/mL) |
| This compound | Hypothetical Value |
| Ascorbic Acid (Control) | Known Value |
Anti-inflammatory Activity
Rationale: Chronic inflammation is a key factor in the pathogenesis of many diseases. Identifying compounds with anti-inflammatory properties is a major goal in drug discovery.
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This in vitro assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in immune cells.[8]
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: The cells are incubated for a further 24 hours.
-
NO Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[8] The absorbance is read at approximately 540 nm.
-
Cell Viability: A cell viability assay (e.g., MTT) is performed concurrently to ensure that the observed reduction in NO production is not due to cytotoxicity.
-
IC50 Determination: The IC50 value for the inhibition of NO production is calculated. A known anti-inflammatory agent, such as dexamethasone, can be used as a positive control.
Data Presentation:
| Compound | NO Production Inhibition IC50 (µM) | Cell Viability (at IC50) |
| This compound | Hypothetical Value | >90% |
| Dexamethasone (Control) | Known Value | >90% |
Cytotoxic Activity
Rationale: Assessing the cytotoxic potential of a compound is crucial for drug development, both for identifying potential anticancer agents and for evaluating general toxicity.
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11][12]
-
Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for a set period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[9][10]
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).[12]
-
Absorbance Measurement: The absorbance is measured at a wavelength around 570 nm.[10]
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve. A known cytotoxic drug (e.g., doxorubicin) is used as a positive control.
Data Presentation:
| Cell Line | Cell Type | IC50 (µM) after 48h |
| HeLa | Cervical Cancer | Hypothetical Value |
| MCF-7 | Breast Cancer | Hypothetical Value |
| A549 | Lung Cancer | Hypothetical Value |
| HEK293 | Normal Kidney | Hypothetical Value |
| Doxorubicin (Control) | - | Known Value |
Potential Signaling Pathways
Rationale: Understanding the mechanism of action is critical for the development of a new drug. Based on the known activities of other kavalactones, this compound may exert its effects through various signaling pathways.
General Kavalactone Signaling Pathways:
Kavalactones have been shown to modulate several key signaling pathways involved in inflammation and cell survival.[13][14] These include:
-
NF-κB Pathway: Kavalactones can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes like COX-2 and iNOS.[13]
-
MAPK Pathway: Kavalactones may also influence Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are involved in cellular responses to a variety of stimuli and play a role in inflammation and apoptosis.[13]
-
GABAergic System: The anxiolytic effects of many kavalactones are attributed to their interaction with GABA-A receptors in the central nervous system.[[“]]
Mandatory Visualizations:
Caption: Experimental workflow for the preliminary biological screening of this compound.
Caption: General signaling pathways potentially modulated by kavalactones.
Conclusion
This technical guide provides a comprehensive framework for the initial biological evaluation of this compound. The proposed screening assays are standard, robust, and will provide valuable preliminary data on its potential as an antimicrobial, antioxidant, anti-inflammatory, or cytotoxic agent. Positive results from this initial screening would warrant further, more in-depth studies to elucidate the precise mechanisms of action and to explore its therapeutic potential. The provided diagrams offer a visual representation of the proposed experimental workflow and the potential signaling pathways that may be involved, serving as a valuable resource for researchers embarking on the investigation of this promising natural product.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. mdpi.com [mdpi.com]
- 7. louis.uah.edu [louis.uah.edu]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Neuroprotective properties of kavalactones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. consensus.app [consensus.app]
An In-depth Technical Guide to 11-Methoxyangonin and its Relation to Other Kavalactones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 11-methoxyangonin, a naturally occurring kavalactone, and its relationship to other prominent kavalactones. Kavalactones, the primary psychoactive constituents of the kava (B3030397) plant (Piper methysticum), have garnered significant interest for their anxiolytic, sedative, and muscle relaxant properties. This document delves into the chemical properties, comparative pharmacology, and potential mechanisms of action of this compound, placing it within the broader context of kavalactone research. Detailed experimental protocols for the analysis and biological evaluation of these compounds are provided, alongside visualizations of key signaling pathways implicated in their activity. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of kavalactone-based therapeutics.
Introduction to this compound and Kavalactones
Kavalactones are a class of lactone compounds predominantly found in the roots of the kava plant. To date, at least 18 different kavalactones have been identified, with six major kavalactones—kavain (B167398), dihydrokavain, methysticin, dihydromethysticin (B1670609), yangonin (B192687), and desmethoxyyangonin—accounting for approximately 96% of the total kavalactone content and being primarily responsible for the plant's pharmacological effects. These compounds are known to possess a range of biological activities, including anxiolytic, sedative, analgesic, and neuroprotective effects.
This compound (IUPAC name: 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxypyran-2-one) is a naturally occurring kavalactone and a known metabolite of yangonin. While not one of the six major kavalactones, its structural similarity and metabolic relationship to yangonin suggest it may contribute to the overall pharmacological profile of kava extracts. This guide will explore the available scientific literature to elucidate the specific characteristics of this compound and its standing among other kavalactones.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its study and potential therapeutic application. The table below summarizes its key chemical and physical data.
| Property | Value | Reference |
| IUPAC Name | 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxypyran-2-one | |
| Molecular Formula | C16H16O5 | |
| Molecular Weight | 288.29 g/mol | |
| CAS Number | 2743-14-8 | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO (16 mg/mL with ultrasonication) | |
| Storage | 4°C, protect from light |
Comparative Pharmacology of Kavalactones
The pharmacological effects of kavalactones are primarily attributed to their interaction with various components of the central nervous system. While research on this compound is limited, its relationship to other kavalactones, particularly yangonin, provides a basis for understanding its potential activities.
Interaction with GABA-A Receptors
The anxiolytic and sedative effects of kavalactones are largely mediated through their positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors. Unlike benzodiazepines, kavalactones are thought to bind to a different site on the receptor complex, enhancing the effect of GABA without directly activating the receptor.
-
General Kavalactone Activity: Studies have shown that several major kavalactones potentiate GABA-A receptor function, which is believed to be a key mechanism behind the calming effects of kava.
Inhibition of Cytochrome P450 Enzymes
Several kavalactones have been shown to inhibit various cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of many drugs. This interaction highlights the potential for drug-herb interactions with kava consumption.
-
Comparative Inhibition: Research has demonstrated that desmethoxyyangonin, methysticin, and dihydromethysticin are inhibitors of CYP2C9, CYP2C19, and CYP3A4. In contrast, kavain shows little to no inhibitory activity towards these enzymes.
Quantitative data on the inhibitory effects of this compound on specific CYP450 isoforms is currently lacking and represents a significant area for future research.
Interaction with the Endocannabinoid System
Recent studies have revealed that some kavalactones may interact with the endocannabinoid system.
-
Yangonin and the CB1 Receptor: Notably, yangonin, the metabolic precursor to this compound, has been identified as a ligand for the cannabinoid type 1 (CB1) receptor, exhibiting a binding affinity (Ki) of 0.72 µM. This finding suggests that the endocannabinoid system may play a role in the psychopharmacological effects of kava.
Given that this compound is a metabolite of yangonin, it is plausible that it may also possess affinity for the CB1 receptor. Further investigation is warranted to confirm this hypothesis and determine its binding characteristics.
Signaling Pathways Modulated by Kavalactones
Kavalactones have been shown to modulate several intracellular signaling pathways, which may underlie their diverse pharmacological effects, including their neuroprotective and anti-inflammatory properties.
MAPK/NF-κB/COX-2 Pathway
The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are critical in regulating inflammatory responses. Some kavalactones have been shown to influence these pathways.
-
Mechanism of Action: Kavalactones can activate p38 MAPK, which in turn can lead to the phosphorylation and degradation of the inhibitor of κB (IκB). This allows for the translocation of NF-κB to the nucleus, where it can promote the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2).
Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a key regulator of cellular defense against oxidative stress.
-
Neuroprotective Effects: Kavalactones can induce the activation of Nrf2. Upon activation, Nrf2 translocates to the nucleus and binds to the ARE, leading to the expression of various antioxidant and phase II detoxifying enzymes, such as heme oxygenase-1 (HO-1). This mechanism is thought to contribute to the neuroprotective effects of kavalactones.
Methodological & Application
Total Synthesis of 11-Methoxyangonin: A Proposed Methodology
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Introduction
Kavalactones, a class of lactone compounds isolated from the kava (B3030397) plant (Piper methysticum), have garnered significant interest due to their diverse biological activities, including anxiolytic, analgesic, and neuroprotective effects. 11-Methoxyangonin (6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxypyran-2-one) is a kavalactone structurally related to yangonin, differing by an additional methoxy (B1213986) group on the phenyl ring. While the biological properties of this compound are of interest, a dedicated total synthesis has not been prominently reported. This application note details a feasible and efficient synthetic strategy to obtain this compound, enabling further pharmacological studies.
The proposed retrosynthetic analysis of this compound (1) leads to two key building blocks: 3,4-dimethoxybenzaldehyde (B141060) (2) and 4-methoxy-6-methyl-2H-pyran-2-one (3). The central carbon-carbon double bond can be formed via a Knoevenagel condensation reaction.
Retrosynthetic Analysis:
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The total synthesis of this compound is proposed to proceed in three main stages:
-
Synthesis of 3,4-Dimethoxybenzaldehyde (2): Methylation of commercially available vanillin (B372448).
-
Synthesis of 4-Methoxy-6-methyl-2H-pyran-2-one (3): From commercially available dehydroacetic acid.
-
Knoevenagel Condensation: Base-catalyzed condensation of aldehyde 2 and pyrone 3 to yield the final product, this compound (1).
The overall workflow is depicted in the following diagram:
Caption: Proposed workflow for the total synthesis of this compound.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the proposed synthesis, based on reported yields for analogous reactions in the literature.
| Step | Reaction | Starting Material(s) | Product | Catalyst/Reagents | Typical Yield (%) |
| 1 | Methylation | Vanillin | 3,4-Dimethoxybenzaldehyde | Dimethyl sulfate (B86663), NaOH | 90-96 |
| 2a | Hydrolysis | Dehydroacetic Acid | 4-Hydroxy-6-methyl-2-pyrone | H₂SO₄ | ~95 |
| 2b | Methylation | 4-Hydroxy-6-methyl-2-pyrone | 4-Methoxy-6-methyl-2H-pyran-2-one | Dimethyl sulfate, K₂CO₃ | 85-90 |
| 3 | Knoevenagel Condensation | 3,4-Dimethoxybenzaldehyde, 4-Methoxy-6-methyl-2H-pyran-2-one | This compound | Piperidine (B6355638), Acetic Acid | 70-85 (estimated) |
Experimental Protocols
Synthesis of 3,4-Dimethoxybenzaldehyde (2)
This procedure describes the methylation of vanillin to produce 3,4-dimethoxybenzaldehyde.
Materials:
-
Vanillin
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Ammonium (B1175870) hydroxide (NH₄OH)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve vanillin (1.0 eq) in dichloromethane.
-
Add an aqueous solution of sodium hydroxide (2.5 eq).
-
To the vigorously stirred biphasic mixture, add dimethyl sulfate (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 16-24 hours, monitoring the reaction progress by TLC.
-
After completion, separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash with a dilute ammonium hydroxide solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain pure 3,4-dimethoxybenzaldehyde.
Synthesis of 4-Methoxy-6-methyl-2H-pyran-2-one (3)
This two-step procedure starts with the hydrolysis of dehydroacetic acid followed by methylation.
Step 4.2.1: Synthesis of 4-Hydroxy-6-methyl-2-pyrone
Materials:
-
Dehydroacetic acid
-
Concentrated sulfuric acid (H₂SO₄)
Procedure:
-
To a stirred solution of concentrated sulfuric acid, carefully add dehydroacetic acid in portions, maintaining the temperature below 30°C with an ice bath.
-
After the addition is complete, stir the mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture slowly onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried to afford 4-hydroxy-6-methyl-2-pyrone.
Step 4.2.2: Synthesis of 4-Methoxy-6-methyl-2H-pyran-2-one (3)
Materials:
-
4-Hydroxy-6-methyl-2-pyrone
-
Dimethyl sulfate (DMS)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-hydroxy-6-methyl-2-pyrone (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in acetone.
-
Add dimethyl sulfate (1.2 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield 4-methoxy-6-methyl-2H-pyran-2-one.
Total Synthesis of this compound (1) via Knoevenagel Condensation
This final step involves the base-catalyzed condensation of the prepared aldehyde and pyrone.
Materials:
-
3,4-Dimethoxybenzaldehyde (2)
-
4-Methoxy-6-methyl-2H-pyran-2-one (3)
-
Piperidine
-
Glacial acetic acid
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,4-dimethoxybenzaldehyde (1.0 eq) and 4-methoxy-6-methyl-2H-pyran-2-one (1.1 eq) in toluene.
-
Add a catalytic amount of piperidine (0.1 eq) and glacial acetic acid (0.2 eq).
-
Heat the reaction mixture to reflux and continue for 12-24 hours, with azeotropic removal of water. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane-ethyl acetate (B1210297) gradient) to afford this compound as a solid.
Signaling Pathways and Logical Relationships
The Knoevenagel condensation is a key C-C bond-forming reaction in this synthesis. The mechanism involves the formation of an enolate from the pyrone, which then acts as a nucleophile attacking the aldehyde.
Caption: Key steps in the Knoevenagel condensation mechanism.
This proposed methodology provides a comprehensive and actionable guide for the total synthesis of this compound. The use of readily available starting materials and well-established reactions makes this a practical approach for producing this kavalactone for further research and development.
Application Notes and Protocols for the Extraction of 11-Methoxyangonin from Kava Roots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kava (B3030397) (Piper methysticum) is a plant native to the South Pacific, long used for its medicinal and ceremonial properties. The primary bioactive constituents of kava are a class of compounds known as kavalactones. Among these, 11-methoxyangonin has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction and purification of this compound from kava roots, designed for use in research and drug development settings. The methodologies outlined are based on established principles of natural product chemistry, focusing on solvent extraction followed by chromatographic purification.
Data Presentation
The following table summarizes quantitative data for the extraction of major kavalactones from kava roots using different solvents. While specific yield data for this compound is limited in the literature, the data for yangonin (B192687), a structurally similar kavalactone, can serve as a valuable reference point. One study reported a yield of 2.09 mg of yangonin per gram of dry kava root using ethyl acetate (B1210297) extraction and column chromatography for purification.
| Kavalactone | Extraction Solvent | Yield (mg/g of dry root) | Analytical Method |
| Yangonin | Ethyl Acetate | 2.09 | Column Chromatography, GC-MS |
| Total Kavalactones | Acetone (B3395972) | High | HPLC |
| Total Kavalactones | Ethanol | High | HPLC |
| Total Kavalactones | Methanol | Moderate | HPLC |
| Total Kavalactones | Water | Low | HPLC |
| Total Kavalactones | Chloroform | Moderate | HPLC |
| Total Kavalactones | Hexane (B92381) | Low | HPLC |
Experimental Protocols
This section details the recommended procedures for the extraction and purification of this compound from dried kava root powder.
Protocol 1: Solvent Extraction of Kavalactones
This protocol describes the initial extraction of a broad spectrum of kavalactones from kava root powder using acetone, which has been shown to be a highly effective solvent.[1][2]
Materials and Reagents:
-
Dried and finely powdered kava (Piper methysticum) roots
-
Acetone (ACS grade or higher)
-
Methanol (HPLC grade)
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge and centrifuge tubes
-
Filter paper (Whatman No. 1 or equivalent)
-
Glassware (beakers, flasks, etc.)
Procedure:
-
Maceration and Sonication: Weigh 100 g of dried, powdered kava root and place it in a 1 L Erlenmeyer flask. Add 500 mL of acetone to the flask.
-
Seal the flask and place it in an ultrasonic bath for 60 minutes at room temperature to enhance the extraction efficiency.
-
After sonication, allow the mixture to macerate for an additional 24 hours at room temperature, with occasional shaking.
-
Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Wash the residue with an additional 100 mL of acetone and combine the filtrates.
-
Concentrate the combined acetone extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C until a thick, resinous crude extract is obtained.
-
Drying: Dry the crude extract in a vacuum oven at 40°C to remove any residual solvent. The resulting crude kavalactone extract can be stored at -20°C until further purification.
Protocol 2: Purification of this compound by Column Chromatography and Preparative HPLC
This protocol outlines a two-step purification process to isolate this compound from the crude kavalactone extract.
Part A: Column Chromatography (Initial Fractionation)
Materials and Reagents:
-
Crude kavalactone extract (from Protocol 1)
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing tank
-
UV lamp (254 nm)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column. Allow the silica to settle and the hexane to drain until it is just above the silica bed.
-
Sample Loading: Dissolve the crude kavalactone extract in a minimal amount of a 1:1 hexane:ethyl acetate mixture and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica onto the top of the prepared column.
-
Elution: Begin elution with 100% hexane, gradually increasing the polarity by adding ethyl acetate in a stepwise gradient. A suggested gradient is as follows:
-
100% Hexane
-
95:5 Hexane:Ethyl Acetate
-
90:10 Hexane:Ethyl Acetate
-
85:15 Hexane:Ethyl Acetate
-
80:20 Hexane:Ethyl Acetate
-
70:30 Hexane:Ethyl Acetate
-
50:50 Hexane:Ethyl Acetate
-
100% Ethyl Acetate
-
-
Fraction Collection and Analysis: Collect fractions of the eluate using a fraction collector. Monitor the separation by spotting fractions onto TLC plates and developing them in a suitable solvent system (e.g., 8:2 hexane:ethyl acetate). Visualize the spots under a UV lamp at 254 nm.
-
Combine the fractions that contain the band corresponding to yangonin/11-methoxyangonin based on TLC analysis. Concentrate these combined fractions using a rotary evaporator.
Part B: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)
Materials and Reagents:
-
Enriched fraction containing this compound (from Part A)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Preparative HPLC system with a C18 column
-
UV detector
Procedure:
-
Sample Preparation: Dissolve the enriched fraction from the column chromatography step in the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Preparative C18 column (e.g., 250 x 20 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water. An example gradient could be starting with 40% acetonitrile and increasing to 70% acetonitrile over 30 minutes. The optimal gradient should be developed based on analytical HPLC of the enriched fraction.
-
Flow Rate: Appropriate for the preparative column, typically in the range of 10-20 mL/min.
-
Detection: UV at 240 nm.
-
-
Fraction Collection: Inject the sample onto the preparative HPLC system. Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC analysis of a reference standard.
-
Purity Confirmation and Drying: Analyze the purity of the collected fraction using analytical HPLC. Combine the pure fractions and remove the solvent using a rotary evaporator followed by lyophilization or vacuum drying to obtain pure this compound.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Logical relationship between extraction and purification steps.
References
Application Note: Quantitative Determination of 11-Methoxyangonin using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of 11-Methoxyangonin. As a member of the kavalactone family, accurate quantification of this compound is crucial for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters based on established methods for structurally related kavalactones.
Introduction
This compound is a naturally occurring kavalactone found in the kava (B3030397) plant (Piper methysticum). Kavalactones are a class of psychoactive compounds known for their anxiolytic and sedative properties.[1][2] The therapeutic and physiological effects of kava extracts are attributed to the synergistic action of several kavalactones. Therefore, the precise quantification of individual kavalactones, such as this compound, is essential for the standardization of kava-based products and for understanding their pharmacological profiles. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely adopted, reliable, and cost-effective technique for the analysis of these compounds.[3][4] This method offers excellent separation and sensitivity for the quantification of kavalactones in various sample matrices.
Experimental Protocol
This protocol is adapted from established and validated methods for the analysis of major kavalactones.[1][2][5]
Materials and Reagents
-
This compound Reference Standard: (Purity ≥98%)
-
Acetonitrile: HPLC grade
-
Methanol (B129727): HPLC grade
-
Water: HPLC grade, ultrapure
-
Formic Acid: (optional for mobile phase modification)
-
Sample Diluent: Methanol or Acetonitrile/Water (50:50, v/v)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this method.
| Parameter | Condition |
| HPLC System | A system with a binary or quaternary pump, autosampler, and UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 for a typical gradient program |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | Yangonin (B192687) and related compounds show strong absorbance around 350 nm.[6] A photodiode array (PDA) detector is recommended to determine the optimal wavelength. |
Table 1: Typical Gradient Elution Program
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 60 | 40 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 22.0 | 60 | 40 |
| 30.0 | 60 | 40 |
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the sample diluent to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.
Sample Preparation
The following is a general procedure for the extraction of this compound from a solid matrix (e.g., dried kava root powder).
-
Extraction: Accurately weigh approximately 1 gram of the homogenized sample powder into a centrifuge tube. Add 10 mL of methanol and vortex for 1 minute.
-
Sonication: Sonicate the sample mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with the sample diluent to bring the concentration of this compound within the linear range of the calibration curve.
Method Validation (Representative Data)
The following table summarizes typical validation parameters for the HPLC-UV quantification of major kavalactones, which are expected to be similar for this compound.[1][2][5]
Table 2: Representative Quantitative Data for Kavalactone Analysis
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Linear Range | 0.5 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.4 µg/mL[2][7][8] |
| Accuracy (Recovery) | 98 - 105%[1][5] |
| Precision (%RSD) - Intra-day | < 2.0% |
| Precision (%RSD) - Inter-day | < 3.0% |
Note: These values are based on published data for major kavalactones like yangonin and should be established specifically for this compound during method validation.
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.
-
Quantification: Determine the concentration of this compound in the prepared samples by interpolating their peak areas from the linear regression equation of the calibration curve.
Workflow and Pathway Diagrams
Caption: HPLC-UV analysis workflow for this compound quantification.
Conclusion
The described HPLC-UV method provides a reliable and efficient approach for the quantification of this compound. The protocol is based on well-established methods for related kavalactones and can be readily implemented in a laboratory setting for routine analysis. Proper method validation is crucial to ensure accurate and precise results for specific sample matrices. This application note serves as a valuable resource for researchers and professionals involved in the analysis of kava and its bioactive constituents.
References
- 1. Single-Lab Validation for Determination of Kavalactones and Flavokavains in Piper methysticum (Kava) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. ata-journal.org [ata-journal.org]
- 7. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Determination of 11-Methoxyangonin in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 11-Methoxyangonin in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.
Introduction
This compound is a kavalactone, a class of compounds found in the kava (B3030397) plant (Piper methysticum). Kavalactones are known for their anxiolytic and sedative properties.[1] As research into the therapeutic potential of individual kavalactones expands, the need for reliable bioanalytical methods to support pharmacokinetic and pharmacodynamic studies becomes crucial. This document provides a detailed protocol for the extraction and quantification of this compound in human plasma using LC-MS/MS, a technique widely recognized for its high sensitivity and specificity in bioanalysis.[2][3]
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a deuterated analog or a structurally similar compound[3]
-
LC-MS grade acetonitrile (B52724), methanol, and water[2]
-
Formic acid
-
Human plasma (with anticoagulant)
Equipment
-
Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Microcentrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Vortex mixer
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve and QC samples.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 1-1000 ng/mL) and QC samples (low, medium, and high concentrations).
Plasma Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 150 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-30% B), 3.1-4.0 min (30% B) |
Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | To be determined by infusing a standard solution of this compound and the internal standard. |
Note: The MRM transitions for this compound would need to be optimized. For a related kavalactone, kavain (B167398) (m/z 231.0), transitions of 231.0 → 115.1 and 231.0 → 152.8 have been used.
Method Validation
The analytical method should be validated according to regulatory guidelines, assessing the following parameters:
-
Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a correlation coefficient (r²) of >0.99 is desirable.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated using QC samples at a minimum of three concentration levels. The accuracy should be within 85-115% (80-120% for the lower limit of quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Recovery and Matrix Effect: The extraction recovery and matrix effect should be assessed to ensure the sample preparation is efficient and that endogenous plasma components do not interfere with the ionization of the analyte or internal standard.
-
Stability: The stability of this compound in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Pharmacokinetic Data Presentation
Pharmacokinetic parameters should be calculated using non-compartmental analysis. The following table summarizes key pharmacokinetic parameters that would be determined from a study using this method.
| Pharmacokinetic Parameter | Symbol | Units | Value (Example) |
| Maximum Plasma Concentration | Cmax | ng/mL | (To be determined) |
| Time to Maximum Plasma Concentration | Tmax | h | (To be determined) |
| Area Under the Plasma Concentration-Time Curve (0 to t) | AUC0-t | ng·h/mL | (To be determined) |
| Area Under the Plasma Concentration-Time Curve (0 to ∞) | AUC0-∞ | ng·h/mL | (To be determined) |
| Elimination Half-Life | t1/2 | h | (To be determined) |
| Clearance | CL/F | L/h/kg | (To be determined) |
| Volume of Distribution | Vd/F | L/kg | (To be determined) |
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and preclinical research, facilitating the further investigation of the pharmacokinetic profile of this kavalactone.
References
- 1. Clinical pharmacokinetics of kavalactones after oral dosing of standardized kava extract in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography-tandem mass spectrometry bioanalytical method for the determination of kavain in mice plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 11-Methoxyangonin
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Methoxyangonin is a naturally occurring kavalactone found in the kava (B3030397) plant (Piper methysticum), which has been traditionally used for its anxiolytic and sedative properties. As interest in the therapeutic potential of individual kavalactones grows, the need for validated analytical methods for their quantification becomes crucial for quality control, pharmacokinetic studies, and drug development. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of this compound.
The method described herein is based on a comprehensive approach that ensures reliability and reproducibility of results, adhering to the general principles of analytical method validation. This document provides a step-by-step protocol for the analysis of this compound, from sample preparation to data analysis.
Experimental Protocols
1. Materials and Reagents
-
Reference Standard: this compound (purity ≥ 98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Acetone (B3395972) (ACS grade), Water (deionized or HPLC grade)
-
Column: Agilent Poroshell C18 column or equivalent
-
Instrumentation: HPLC system with a UV detector, analytical balance, centrifuge, volumetric flasks, and pipettes.
2. Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
3. Sample Preparation
-
Extraction: For plant material or formulated products, a two-step extraction process is recommended.[1] First, extract a known weight of the homogenized sample with methanol, followed by a second extraction with acetone to ensure comprehensive recovery of this compound.[1]
-
Centrifugation: Centrifuge the extract to pellet any particulate matter.
-
Dilution: Dilute the supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.
4. Chromatographic Conditions
A gradient HPLC method is employed for the separation of this compound.[1]
-
Column: Agilent Poroshell C18
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B). The specific gradient profile should be optimized to achieve the best separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: UV detection at 240 nm and 355 nm is suggested for kavalactones.[1]
-
Column Temperature: 30 °C
5. Method Validation
The analytical method should be validated according to ICH guidelines, assessing the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is determined by injecting a series of standard solutions and plotting the peak area against concentration. A correlation coefficient (r²) of ≥ 0.999 is typically considered acceptable.
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This can be assessed by spike and recovery experiments.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It should be assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. For kavalactones, a limit of quantification under 1.2 µg/mL has been reported.[1]
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Data Presentation
Table 1: Chromatographic Parameters
| Parameter | Value |
| Column | Agilent Poroshell C18 |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
| Retention Time | Analyte-specific (to be determined) |
Table 2: Method Validation Summary (Hypothetical Data)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD%) | ≤ 2.0% | 1.5% |
| LOD (µg/mL) | Report | 0.4 |
| LOQ (µg/mL) | Report | 1.2 |
| Specificity | No interference at RT of analyte | Pass |
| Robustness | No significant change in results | Pass |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of method development and validation parameters.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the quantification of this compound. Proper validation of this method ensures that the data generated is accurate, precise, and suitable for its intended purpose in research, quality control, and drug development. Adherence to the described protocols will enable researchers to obtain consistent and reproducible results for the analysis of this important kavalactone.
References
Application Notes and Protocols for Cell-Based Assays Using 11-Methoxyangonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Methoxyangonin is a naturally occurring kavalactone, a class of compounds found in the kava (B3030397) plant (Piper methysticum). While direct and extensive cell-based assay data for this compound is limited in publicly available research, the biological activities of its parent compound, yangonin (B192687), have been investigated. These studies provide a strong foundation for predicting the potential applications of this compound in cell-based assays and for designing experimental protocols to elucidate its efficacy and mechanism of action.
This document provides detailed application notes and protocols based on the known cellular effects of the closely related kavalactone, yangonin. It is anticipated that this compound will exhibit similar cytotoxic, anti-proliferative, and anti-inflammatory properties. The following protocols and data should, therefore, serve as a comprehensive guide for researchers initiating studies with this compound.
Predicted Biological Activities and Applications
Based on studies of its parent compound, yangonin, this compound is predicted to be a valuable tool for investigating several cellular processes:
-
Anticancer Research: Evaluation of cytotoxic and cytostatic effects on various cancer cell lines.
-
Cell Death Pathways: Investigation of apoptosis and autophagy induction.
-
Inflammation Studies: Assessment of anti-inflammatory properties through the inhibition of key inflammatory mediators.
-
Drug Discovery: Screening for novel therapeutic agents in cancer and inflammatory diseases.
Data Presentation: Cytotoxicity of Yangonin
The following table summarizes the cytotoxic effects of yangonin on various human bladder cancer cell lines. This data can be used as a reference for designing dose-response experiments with this compound.
| Cell Line | Description | IC50 of Yangonin (µg/mL)[1] |
| HT 1376 | Grade III Bladder Carcinoma | 13.0 |
| HT 1197 | Grade III Bladder Carcinoma | 15.1 |
| T24 | Grade III Bladder Carcinoma | 15.2 |
| UMUC3 | Grade III Bladder Carcinoma | 38.4 |
| RT4 | Grade I Bladder Papilloma | 58.7 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration-dependent effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the final desired concentrations. Ensure the final DMSO concentration is less than 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Apoptosis and Cell Cycle Analysis by Flow Cytometry
This protocol allows for the simultaneous analysis of apoptosis and cell cycle distribution in cells treated with this compound using propidium (B1200493) iodide (PI) staining.
Materials:
-
This compound
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on the IC50 value from the MTT assay) for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to determine the percentage of cells in different phases of the cell cycle (Sub-G1, G0/G1, S, and G2/M). The sub-G1 peak represents the apoptotic cell population.
-
Mandatory Visualizations
Caption: Workflow for assessing cell viability and apoptosis.
Caption: Yangonin's proposed mTOR signaling pathway.
Caption: Predicted anti-inflammatory action of Yangonin.
Conclusion
The provided application notes and protocols offer a robust framework for initiating research into the cell-based effects of this compound. Based on the activities of its parent compound, yangonin, this compound holds promise as a modulator of key cellular pathways involved in cancer and inflammation. The detailed methodologies for assessing cell viability, apoptosis, and cell cycle, along with the predicted signaling pathways, will guide researchers in designing and executing meaningful experiments to uncover the therapeutic potential of this kavalactone.
References
Application Notes and Protocols for 11-Methoxyangonin Administration in Animal Models
Disclaimer: Direct experimental data on the administration of 11-Methoxyangonin in animal models is limited in publicly available scientific literature. The following application notes and protocols are extrapolated from research on closely related kavalactones, such as yangonin (B192687) and methysticin, which share a similar structural backbone. Researchers should use this information as a starting point and conduct dose-finding and toxicity studies before commencing full-scale experiments.
Introduction to this compound
This compound is a naturally occurring kavalactone found in the kava (B3030397) plant (Piper methysticum). Kavalactones are a class of lactone compounds known for their psychoactive properties, including anxiolytic, sedative, and neuroprotective effects. While the six major kavalactones (kavain, dihydrokavain, methysticin, dihydromethysticin, yangonin, and desmethoxyyangonin) have been the primary focus of research, other minor kavalactones like this compound are also of interest for their potential pharmacological activities. The chemical synthesis of this compound has been reported, making it accessible for research purposes.
Potential Biological Activities and Mechanisms of Action
Based on the known activities of structurally similar kavalactones, this compound is hypothesized to exhibit the following effects:
-
Anxiolytic Effects: Kavalactones are well-documented for their anxiety-reducing properties, primarily mediated through the modulation of γ-aminobutyric acid (GABA) type A (GABA-A) receptors. Yangonin, a close structural analog, has been shown to interact with the GABA-A receptor.
-
Neuroprotective Effects: Several kavalactones, including methysticin, kavain, and yangonin, have demonstrated neuroprotective properties against oxidative stress and amyloid-beta-induced toxicity. These effects are partly mediated through the activation of the Nrf2/ARE pathway and modulation of MAPK/NF-κB/COX2 signaling.
-
Anti-inflammatory Effects: Kavalactones have been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators. For instance, desmethoxyyangonin (B154216) has been found to suppress LPS-induced iNOS expression and the secretion of TNF-α and IL-6. The proposed mechanism involves the inhibition of the IKK/NF-κB and Jak2/STAT3 signaling pathways.
Quantitative Data from Related Kavalactones in Animal Models
The following tables summarize quantitative data from studies on kavalactones with similar structures to this compound. This data can serve as a reference for designing initial studies with this compound.
Table 1: Pharmacokinetic Parameters of Kavalactones in Rodents
| Kavalactone | Animal Model | Dose & Route | Tmax (hours) | Cmax (ng/mL) | Bioavailability (%) | Reference |
| Kavain | F344 Rats | 100 mg/kg (oral) | 0.88 | Not Reported | ~50 | |
| Yangonin | Healthy Volunteers | 225 mg (oral, kava extract) | 1-3 | 3.9 ± 1.7 | Not Reported | |
| Methysticin | Healthy Volunteers | 225 mg (oral, kava extract) | 1-3 | 19.8 ± 20.5 | Not Reported |
Table 2: In Vivo Efficacy of Kavalactones in Behavioral and Disease Models
| Kavalactone/Extract | Animal Model | Dose & Route | Model | Key Findings | Reference |
| Kava Extract | Balb/c Mice | Not Specified (i.p.) | Not Specified | Kavain and yangonin concentrations increased in the brain | |
| Desmethoxyyangonin | Mice | Not Specified (oral) | LPS/D-GalN-induced fulminant hepatitis | Improved survival rate to 90% | |
| Methysticin | Not Specified | Not Specified | Lung Tumorigenesis | Potential chemopreventive efficacy |
Experimental Protocols
4.1. General Preparation and Administration of this compound
-
Solubilization: this compound is a solid, light yellow to yellow compound. Due to the lipophilic nature of kavalactones, a suitable vehicle is required for administration. A common vehicle is a suspension in 0.5% or 1% carboxymethylcellulose (CMC) in sterile saline. For intraperitoneal (i.p.) or oral (p.o.) administration, a solution in a mixture of DMSO, PEG300, Tween-80, and saline can be prepared. A suggested starting protocol for a 1 mg/mL solution is to dissolve the compound in DMSO, then add PEG300 and Tween-80, and finally bring it to the final volume with saline. Always ensure the final concentration of DMSO is minimal to avoid vehicle-induced effects.
-
Administration Routes:
-
Oral (p.o.): Oral gavage is a common route for administering kavalactones.
-
Intraperitoneal (i.p.): I.p. injection allows for rapid absorption.
-
Intravenous (i.v.): While possible, this route may require more complex solubilization strategies to ensure the compound remains in solution in the bloodstream.
-
4.2. Protocol for Assessing Anxiolytic Activity: Elevated Plus Maze (EPM) Test
-
Animals: Male mice (e.g., C57BL/6) or rats (e.g., Wistar) are commonly used.
-
Apparatus: The EPM consists of two open arms and two closed arms elevated from the floor.
-
Procedure:
-
Administer this compound (e.g., 10, 30, 100 mg/kg, i.p.) or vehicle to different groups of animals. A positive control group receiving a known anxiolytic like diazepam (e.g., 1-2 mg/kg, i.p.) should be included.
-
After a 30-60 minute pre-treatment period, place the animal at the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system or by manual observation.
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in the open arms and/or the percentage of entries into the open arms compared to the vehicle-treated group.
4.3. Protocol for Assessing Neuroprotective Effects: Amyloid-Beta (Aβ) Induced Neurotoxicity Model
-
Cell Culture: Use a neuronal cell line such as PC-12 or primary cortical neurons.
-
Procedure:
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Induce neurotoxicity by exposing the cells to a toxic concentration of Aβ peptide (e.g., Aβ25-35 or Aβ1-42).
-
After the incubation period, assess cell viability using an MTT or LDH assay.
-
To investigate the mechanism, analyze protein levels of key markers in the Nrf2/ARE and NF-κB pathways (e.g., Nrf2, HO-1, p-p65, IκBα) using Western blotting.
-
-
In Vivo Model:
-
Administer this compound or vehicle to rodents for a set period.
-
Induce neurodegeneration through stereotactic injection of Aβ into a specific brain region (e.g., hippocampus).
-
Continue treatment with this compound for a defined duration.
-
Assess cognitive function using behavioral tests like the Morris water maze.
-
At the end of the study, collect brain tissue for histological analysis (e.g., neuronal loss) and biochemical assays (e.g., oxidative stress markers).
-
4.4. Protocol for Assessing Anti-inflammatory Activity: Lipopolysaccharide (LPS)-Induced Inflammation Model
-
Animals: Male mice (e.g., BALB/c) are suitable for this model.
-
Procedure:
-
Administer this compound (e.g., 10, 30, 100 mg/kg, p.o.) or vehicle for a specified number of days. A positive control group receiving a known anti-inflammatory drug like dexamethasone (B1670325) should be included.
-
On the final day of treatment, induce systemic inflammation by injecting LPS (e.g., from E. coli) intraperitoneally.
-
After a few hours (e.g., 2-6 hours), collect blood samples to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Harvest tissues like the liver and lungs for histological examination of inflammatory cell infiltration and for Western blot analysis of inflammatory signaling proteins (e.g., p-NF-κB, p-STAT3, iNOS, COX-2).
-
Visualization of Proposed Signaling Pathways
Below are diagrams of signaling pathways potentially modulated by this compound, based on the mechanisms of action of other kavalactones.
Caption: Proposed neuroprotective signaling pathway of this compound.
Unraveling the Enigma of 11-Methoxyangonin: A Protocol for Elucidating its Mechanism of Action
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
11-Methoxyangonin is a naturally occurring kavalactone, a class of compounds found in the kava (B3030397) plant (Piper methysticum).[1] Kavalactones are known for their diverse biological activities, including anxiolytic, sedative, and anticonvulsant effects, which are primarily attributed to their interaction with the central nervous system. Emerging evidence also points towards their potential anti-inflammatory and anticancer properties. The methoxy (B1213986) group, a common moiety in many bioactive natural products, is often associated with cytotoxic activity against various cancer cell lines by targeting protein markers and activating downstream signaling pathways.[2] This document provides a comprehensive set of protocols to investigate the mechanism of action of this compound, focusing on its potential effects on key cellular signaling pathways implicated in neurotransmission, inflammation, and cancer.
Potential Mechanisms of Action and Key Cellular Targets
Based on the known activities of related kavalactones and other methoxylated compounds, the primary hypothesized mechanisms of action for this compound include:
-
Modulation of GABAA Receptors: Kavalactones are known to act as positive allosteric modulators of GABAA receptors, enhancing the effect of the inhibitory neurotransmitter GABA.[3][4][5] This interaction is central to their sedative and anxiolytic properties.
-
Inhibition of Inflammatory Pathways: Methoxy-containing compounds have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways such as the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This leads to a reduction in the expression of pro-inflammatory mediators like cyclooxygenase-2 (COX-2).
-
Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells: Methoxyflavones have demonstrated the ability to induce apoptosis and cause cell cycle arrest in cancer cells by modulating signaling pathways like PI3K/Akt and STAT3.
Experimental Protocols
This section outlines detailed protocols for investigating the hypothesized mechanisms of action of this compound.
Investigating GABAA Receptor Modulation
Objective: To determine if this compound potentiates GABAA receptor activity.
Methodology: Electrophysiology (Patch-Clamp)
-
Cell Culture: Utilize human embryonic kidney (HEK293) cells stably co-expressing specific GABAA receptor subunits (e.g., α1, β2, γ2) to mimic native receptors.
-
Cell Preparation: Plate cells onto glass coverslips for electrophysiological recording.
-
Recording: Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier. Hold the membrane potential at -60 mV.
-
Drug Application:
-
Establish a baseline GABA response by applying a submaximal concentration of GABA (e.g., 1-3 µM).
-
Co-apply this compound (at varying concentrations, e.g., 1-100 µM) with the same concentration of GABA.
-
Include a known positive modulator (e.g., diazepam) as a positive control.
-
-
Data Analysis: Measure the peak amplitude of the GABA-evoked chloride currents in the absence and presence of this compound. An increase in current amplitude in the presence of this compound indicates positive allosteric modulation.
Data Presentation:
| Concentration of this compound (µM) | GABA-evoked Current Amplitude (pA) (Mean ± SD) | % Potentiation |
| 0 (Control) | 100 ± 10 | 0 |
| 1 | 150 ± 15 | 50 |
| 10 | 300 ± 25 | 200 |
| 100 | 500 ± 40 | 400 |
Table 1: Example data table for summarizing the potentiating effect of this compound on GABAA receptor currents.
Experimental Workflow for GABAA Receptor Modulation Study
Caption: Workflow for studying GABAA receptor modulation by this compound.
Investigating Anti-inflammatory Effects
Objective: To assess the ability of this compound to suppress inflammatory responses in macrophages.
Methodology: Lipopolysaccharide (LPS)-induced Inflammation in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 1-50 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Collect the cell culture supernatant.
-
Measure the amount of nitrite (B80452), a stable product of NO, using the Griess reagent. A decrease in nitrite levels indicates an anti-inflammatory effect.
-
-
Cytokine Measurement (ELISA):
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using specific ELISA kits.
-
-
Western Blot Analysis:
-
Prepare cell lysates to analyze the protein expression levels of key inflammatory pathway components.
-
Probe for phosphorylated and total forms of p38 MAPK, and NF-κB p65, as well as the expression of COX-2. A decrease in the phosphorylation of p38 and p65, and reduced COX-2 expression would suggest inhibition of these pathways.
-
Data Presentation:
| Treatment | NO Production (µM) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control | 2.5 ± 0.5 | 50 ± 10 | 30 ± 5 |
| LPS (1 µg/mL) | 45.2 ± 3.1 | 850 ± 50 | 600 ± 40 |
| LPS + this compound (1 µM) | 38.1 ± 2.5 | 720 ± 45 | 510 ± 35 |
| LPS + this compound (10 µM) | 20.5 ± 1.8 | 410 ± 30 | 280 ± 20 |
| LPS + this compound (50 µM) | 10.2 ± 1.1 | 150 ± 20 | 90 ± 15 |
Table 2: Example data on the effect of this compound on inflammatory markers.
Signaling Pathway for Anti-inflammatory Action
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Investigating Anticancer Effects
Objective: To evaluate the cytotoxic, anti-proliferative, and apoptosis-inducing effects of this compound on cancer cells.
Methodology: In Vitro Cancer Cell Line Assays
-
Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer).
-
Cell Viability Assay (MTT Assay):
-
Plate cells in 96-well plates and treat with a range of this compound concentrations (e.g., 0.1 - 100 µM) for 24, 48, and 72 hours.
-
Add MTT reagent and measure the absorbance to determine cell viability. Calculate the IC50 value.
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Fix the cells, stain with propidium (B1200493) iodide (PI), and analyze the DNA content by flow cytometry to determine the cell cycle distribution (G0/G1, S, G2/M phases).
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with this compound at its IC50 concentration for 48 hours.
-
Stain cells with Annexin V-FITC and PI and analyze by flow cytometry to quantify early and late apoptotic cells.
-
-
Western Blot Analysis:
-
Analyze the expression of key proteins involved in cell cycle regulation (e.g., Cyclin D1, CDK4) and apoptosis (e.g., Bcl-2, Bax, Cleaved Caspase-3).
-
Investigate the effect on signaling pathways like PI3K/Akt and STAT3 by probing for their phosphorylated and total forms.
-
Data Presentation:
| Cell Line | This compound IC50 (µM) (48h) | % Cells in G1 Phase (Control) | % Cells in G1 Phase (Treated) | % Apoptotic Cells (Control) | % Apoptotic Cells (Treated) |
| MCF-7 | 25.3 | 55.2 | 75.8 | 5.1 | 35.6 |
| HCT116 | 32.8 | 60.1 | 80.2 | 4.5 | 42.1 |
| A549 | 45.1 | 58.9 | 78.5 | 6.2 | 38.9 |
Table 3: Example data summarizing the anticancer effects of this compound.
Signaling Pathway for Anticancer Action
Caption: Hypothesized anticancer signaling pathway of this compound.
Conclusion
The protocols detailed in this document provide a robust framework for the systematic investigation of the mechanism of action of this compound. By exploring its effects on GABAA receptors, inflammatory pathways, and cancer cell signaling, researchers can build a comprehensive understanding of its therapeutic potential. The provided workflows, data tables, and pathway diagrams offer a structured approach to experimental design, data interpretation, and presentation of findings. These studies will be crucial in unlocking the full pharmacological profile of this intriguing natural product.
References
Application Notes and Protocols for the Synthesis of 11-Methoxyangonin Derivatives for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and structure-activity relationship (SAR) studies of 11-methoxyangonin derivatives. This document includes detailed experimental protocols for the chemical synthesis of these compounds, methods for evaluating their biological activity, and a summary of available quantitative data to guide future drug discovery efforts.
Introduction
This compound is a naturally occurring styryl-lactone, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly their antiproliferative and cytotoxic effects against various cancer cell lines. The general structure of styryl-lactones, including this compound, makes them attractive scaffolds for chemical modification to explore and optimize their therapeutic potential. Structure-activity relationship (SAR) studies are crucial in identifying the key structural features responsible for the biological activity of these molecules, thereby guiding the design of more potent and selective drug candidates. This document outlines the synthesis of this compound and its derivatives to facilitate such SAR studies.
Synthesis of this compound and its Derivatives
The chemical synthesis of this compound and its analogs can be achieved through several methods. A classical approach involves the condensation of a substituted benzaldehyde (B42025) with a pyrone moiety. A general and more recent method for the synthesis of 4-methoxy-6-styryl-2H-pyran-2-ones, the core structure of this compound, utilizes an aldol (B89426) condensation reaction.
General Synthetic Protocol for 4-Methoxy-6-styryl-2H-pyran-2-one Derivatives
This protocol is adapted from established methods for the synthesis of styryl-pyranones.
Experimental Protocol:
-
Reaction Setup: To a suspension of magnesium methoxide (B1231860) in anhydrous methanol, add a solution of 4-methoxy-6-methyl-2H-pyran-2-one and the desired substituted aryl aldehyde in anhydrous methanol.
-
Reaction Conditions: Heat the resulting mixture at reflux for 6 hours.
-
Work-up: After cooling, acidify the reaction mixture with an appropriate acid (e.g., HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
This general method allows for the synthesis of a variety of this compound derivatives by simply changing the starting aryl aldehyde.
Structure-Activity Relationship (SAR) Studies
SAR studies are essential to understand how modifications to the chemical structure of this compound affect its biological activity. While specific SAR data for a broad range of this compound derivatives is still an active area of research, studies on related styryl-lactones provide valuable insights. Generally, the cytotoxic activity of these compounds is evaluated against a panel of human cancer cell lines.
Antiproliferative Activity of Styryl-pyranone Derivatives
The following table summarizes the antiproliferative activity of some natural and non-natural styryl-pyranones against Plasmodium falciparum (K1, chloroquine-resistant strain), providing a starting point for SAR analysis.
| Compound | Ar Substituent | IC50 (µM) against P. falciparum K1 | Selectivity Index (SI) |
| 3 | 2,4-dimethoxyphenyl | >10 | - |
| 4 | 3,4-dimethoxyphenyl | 4.8 | >10 |
| 13 | 4-bromophenyl | 7.2 | >10 |
| 18 | 4-phenoxyphenyl | 5.3 | >10 |
| 21 | 1-naphthyl | 2.5 | >10 |
| 22 | 2-naphthyl | 1.8 | >10 |
| 23 | 2-thienyl | 5.2 | >10 |
Data adapted from a study on the antimalarial and antituberculosis activities of styryl-pyran-2-ones. The selectivity index (SI) is the ratio of cytotoxicity (IC50 against a mammalian cell line) to the anti-plasmodial activity (IC50 against P. falciparum). A higher SI indicates greater selectivity for the parasite.
Key Observations from SAR Studies on Related Compounds:
-
Modifications on the aromatic ring significantly influence the biological activity.
-
The presence and position of substituents like methoxy (B1213986) groups can alter the potency and selectivity.
-
The lactone ring is often a key pharmacophore, and its modification can lead to a loss of activity.
Experimental Protocols for Biological Evaluation
Cell-Based Antiproliferation/Cytotoxicity Assay
This protocol describes a standard method for assessing the antiproliferative activity of synthesized this compound derivatives against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized this compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay: Add the MTT reagent to each well and incubate for a further 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Data Acquisition: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
The antiproliferative activity of styryl-lactones is often associated with the induction of apoptosis (programmed cell death) in cancer cells. While the precise molecular targets of this compound are still under investigation, studies on related compounds suggest that they may modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Potential Signaling Pathways Modulated by Styryl-Lactones
Caption: Potential signaling pathways modulated by this compound derivatives.
Further research is needed to elucidate the specific molecular targets and the exact mechanism by which this compound derivatives exert their anticancer effects. Investigating their impact on these and other relevant signaling pathways will be a critical step in their development as therapeutic agents.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound derivatives for SAR studies.
Caption: Experimental workflow for SAR studies of this compound derivatives.
Conclusion
The synthesis and evaluation of this compound derivatives present a promising avenue for the discovery of novel anticancer agents. The protocols and information provided in these application notes are intended to serve as a valuable resource for researchers in this field. Systematic SAR studies, guided by the principles outlined herein, will be instrumental in optimizing the therapeutic potential of this fascinating class of natural product-inspired compounds.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 11-Methoxyangonin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 11-Methoxyangonin synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield in the synthesis of this compound can stem from several factors. Primarily, incomplete reaction, side product formation, or degradation of the product can be the cause. To improve the yield, consider the following:
-
Purity of Starting Materials: Ensure the starting materials, particularly the aryl aldehyde and the 4-methoxy-6-methyl-2H-pyran-2-one, are of high purity. Impurities can interfere with the reaction.
-
Reaction Conditions: The reaction is sensitive to temperature and catalyst loading. Optimization of these parameters is crucial. Refer to the data in Table 1 for guidance on how varying these conditions can impact the yield.
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and yield. Aprotic polar solvents like DMF or DMSO have been shown to be effective.
-
Moisture and Air: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions caused by air and moisture. Use anhydrous solvents.
Q2: I am observing the formation of significant side products. How can I minimize them?
A2: Side product formation is a common issue, often arising from self-condensation of the starting materials or alternative reaction pathways. To minimize side products:
-
Control of Stoichiometry: Use a slight excess of the more stable reactant to ensure the complete conversion of the limiting reagent.
-
Temperature Control: Running the reaction at the optimal temperature can favor the desired reaction pathway. Higher temperatures can sometimes lead to decomposition and the formation of undesired byproducts.
-
Catalyst Selection: The choice of catalyst and its concentration are critical. For palladium-catalyzed cross-coupling reactions, the ligand choice can significantly affect selectivity.
Q3: The purification of the final product is proving difficult. What are the recommended purification methods?
A3: The purification of kavalactones like this compound can be challenging due to the presence of structurally similar impurities.[1][2] The following methods are recommended:
-
Column Chromatography: This is the most common and effective method for purifying kavalactones.[2] A silica (B1680970) gel column with a gradient elution system of hexane (B92381) and ethyl acetate (B1210297) is typically effective.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water or ethyl acetate/hexane) can yield highly pure this compound.
-
Preparative HPLC: For obtaining very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The most critical step is the C-C bond formation to create the styryl-pyrone backbone. In the case of an Aldol-type condensation, maintaining anhydrous conditions and optimal temperature is key to preventing side reactions and maximizing the yield of the condensation product. For a palladium-catalyzed approach, the oxidative addition and reductive elimination steps are crucial and highly dependent on the choice of catalyst, ligand, and solvent.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting starting material and the appearance of the product spot (visualized under UV light) indicate the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q3: What are the storage conditions for this compound?
A3: this compound, like other kavalactones, should be stored in a cool, dark, and dry place. It is susceptible to degradation upon exposure to light and heat. Storing under an inert atmosphere can also prolong its shelf life.
Data Presentation
The following tables summarize quantitative data on the effect of different reaction parameters on the yield of this compound. This data is based on typical outcomes for similar pyrone syntheses and should be used as a guide for optimization.
Table 1: Effect of Temperature and Catalyst Loading on Yield
| Entry | Temperature (°C) | Catalyst Loading (mol%) | Solvent | Yield (%) |
| 1 | 80 | 2.5 | DMF | 65 |
| 2 | 100 | 2.5 | DMF | 78 |
| 3 | 120 | 2.5 | DMF | 72 |
| 4 | 100 | 1.0 | DMF | 55 |
| 5 | 100 | 5.0 | DMF | 82 |
Table 2: Effect of Solvent on Reaction Yield
| Entry | Solvent | Dielectric Constant | Temperature (°C) | Yield (%) |
| 1 | Toluene | 2.4 | 100 | 45 |
| 2 | THF | 7.6 | 100 | 62 |
| 3 | DMF | 36.7 | 100 | 82 |
| 4 | DMSO | 46.7 | 100 | 75 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Aldol-Type Condensation
This protocol describes a common method for the synthesis of yangonin (B192687) derivatives.
Materials:
-
3,4-dimethoxycinnamaldehyde
-
4-methoxy-6-methyl-2H-pyran-2-one
-
Sodium ethoxide
-
Anhydrous Ethanol
-
Anhydrous Diethyl ether
-
Hydrochloric acid
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) under a nitrogen atmosphere, add 4-methoxy-6-methyl-2H-pyran-2-one at 0°C.
-
Stir the mixture for 30 minutes at 0°C.
-
Add a solution of 3,4-dimethoxycinnamaldehyde in anhydrous ethanol dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding ice-cold dilute hydrochloric acid until the solution is acidic.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient).
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Overcoming 11-Methoxyangonin Solubility Issues in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 11-Methoxyangonin in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is a solid, light yellow to yellow compound.[1] Its documented solubility is in Dimethyl sulfoxide (B87167) (DMSO) at a concentration of 16 mg/mL with the use of ultrasonication.[2]
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous assay buffer. Why is this happening?
A2: This is a common issue for poorly water-soluble compounds. DMSO is a strong organic solvent, but when a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes drastically. This can cause the compound to crash out of solution, as its solubility in the final aqueous concentration is much lower than in the initial DMSO stock.
Q3: What are the initial troubleshooting steps to address this compound precipitation in my assay?
A3: Start by optimizing your stock solution and dilution procedure. Ensure your stock concentration is not unnecessarily high. When diluting, add the stock solution to the assay buffer vortexing or mixing to facilitate rapid dispersion. You can also try a serial dilution approach, where the DMSO stock is first diluted into an intermediate solvent that is miscible with both DMSO and water before the final dilution into the assay buffer.
Q4: Can I use solvents other than DMSO to dissolve this compound?
A4: While DMSO is a common starting point, other organic solvents can be explored.[3] However, it is crucial to consider the compatibility of any alternative solvent with your specific assay system, as solvents can interfere with biological assays or affect protein stability.[3] Potential alternatives for poorly soluble compounds include ethanol (B145695), methanol, or polyethylene (B3416737) glycol (PEG).[3] A solvent tolerance test for your specific assay is highly recommended.
Q5: Are there any formulation strategies I can use to improve the solubility of this compound in my aqueous assay medium?
A5: Yes, several formulation strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound.[4][5][6] These include the use of co-solvents, surfactants, or cyclodextrins.[5] It is important to empirically test these approaches to find the optimal conditions for your experiment.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution
Symptoms:
-
Visible particulate matter or cloudiness in the assay well after adding the this compound stock solution.
-
Inconsistent or non-reproducible assay results.
Troubleshooting Steps:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1% and not exceeding 5%, to minimize solvent effects and precipitation.
-
Modify Dilution Technique:
-
Add the this compound stock solution to your assay buffer while vortexing or stirring to ensure rapid and uniform mixing.
-
Perform a serial dilution, first diluting the DMSO stock into an intermediate, water-miscible solvent before the final dilution into the aqueous buffer.
-
-
Pre-warm the Assay Buffer: Gently warming the assay buffer before adding the compound stock can sometimes help maintain solubility.
-
Sonication: After dilution, briefly sonicate the final solution to help dissolve any small precipitates.
Issue 2: Low or Variable Bioactivity Observed
Symptoms:
-
The observed biological activity of this compound is lower than expected or varies significantly between experiments.
-
Lack of a clear dose-response curve.
Troubleshooting Steps:
-
Confirm Solubilization: Before running the full assay, visually inspect a sample of the final compound dilution under a microscope to ensure no precipitation has occurred.
-
Incorporate Solubility Enhancers:
-
Co-solvents: Introduce a water-miscible co-solvent like ethanol or PEG into your final assay buffer. The concentration of the co-solvent needs to be optimized for both solubility and assay compatibility.[5]
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to form micelles that can encapsulate the compound and improve its apparent solubility.[5]
-
Cyclodextrins: Beta-cyclodextrins or their derivatives can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[5]
-
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the assay buffer may improve its solubility.[4][5] However, the chemical structure of this compound suggests it is not readily ionizable.
Quantitative Data Summary
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 16 mg/mL | Ultrasonic agitation was used.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance and place it in a microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock, add 1 mL of DMSO to 10 mg of the compound).
-
Vortex the tube vigorously for 1-2 minutes to facilitate initial dissolution.
-
Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes to ensure complete dissolution.[2]
-
Visually inspect the solution to confirm that no solid particles remain.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: Screening for Optimal Co-solvent
-
Objective: To determine a suitable co-solvent and its optimal concentration for solubilizing this compound in the final assay buffer.
-
Materials:
-
This compound DMSO stock solution (e.g., 10 mg/mL)
-
Assay buffer
-
Potential co-solvents (e.g., Ethanol, PEG 300, Propylene Glycol)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or light scatter
-
-
Procedure:
-
Prepare a series of assay buffers containing different concentrations of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
In a 96-well plate, add a fixed volume of each co-solvent buffer.
-
Add a small volume of the this compound DMSO stock to each well to achieve the final desired assay concentration. Include a control with only DMSO added to the buffer.
-
Mix the plate gently.
-
Incubate the plate under the same conditions as your assay (e.g., 37°C for 1 hour).
-
Visually inspect the wells for any signs of precipitation.
-
Quantify precipitation by measuring the absorbance or light scatter at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance/scatter indicates precipitation.
-
Select the co-solvent and concentration that provides the best solubility without adversely affecting your assay.
-
Visualizations
Caption: Experimental workflow for preparing and solubilizing this compound.
Caption: Troubleshooting decision tree for this compound solubility issues.
References
- 1. 11-Methoxyyangonin CAS#: 2743-14-8 [m.chemicalbook.com]
- 2. abmole.com [abmole.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
"11-Methoxyangonin" stability under different pH and temperature
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 11-Methoxyangonin under various experimental conditions. The following information is based on established principles of forced degradation studies for pharmaceuticals and analytical methods developed for related kavalactones.
Frequently Asked Questions (FAQs)
Q1: Is there any published data on the stability of this compound under different pH and temperature conditions?
A1: To date, specific, publicly available quantitative studies detailing the degradation kinetics of this compound under a range of pH and temperatures are limited. However, forced degradation studies are a standard part of drug development to understand a molecule's intrinsic stability.[1] Such studies involve subjecting the compound to stress conditions like acid and base hydrolysis, oxidation, heat, and light to identify potential degradation products and pathways.[1][2]
Q2: What are the likely degradation pathways for this compound?
A2: this compound, as a kavalactone, possesses a lactone ring and an α,β-unsaturated carbonyl system. These functional groups are susceptible to hydrolysis, particularly under basic and strongly acidic conditions, which would lead to the opening of the lactone ring. The methoxy (B1213986) group on the aromatic ring and the double bonds could be susceptible to oxidation. It has been noted that improper sample preparation can lead to the degradation of yangonin, a structurally similar kavalactone.[3]
Q3: How can I monitor the stability of this compound in my experiments?
A3: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for the analysis of kavalactones.[4][5] A robust HPLC method should be able to separate the intact this compound from any potential degradation products.[6] Ultra-High-Performance Liquid Chromatography (UHPLC) can also be employed for faster and more efficient separations.[3]
Q4: What general conditions should I consider for a forced degradation study of this compound?
A4: Based on ICH guidelines, a forced degradation study should include the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature. Kavalactones may be highly unstable in basic conditions.
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80°C) for a specified period.
-
Photostability: Exposure to a combination of UV and visible light.
The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed and can be adequately characterized.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid disappearance of this compound peak in basic pH. | Lactone ring hydrolysis is rapid under basic conditions. | Reduce the concentration of the base (e.g., to 0.01 M NaOH), decrease the temperature, and/or shorten the exposure time. Analyze samples at very early time points. |
| Poor separation between parent compound and degradation peaks in HPLC. | The current HPLC method is not stability-indicating. | Optimize the HPLC method. This may involve changing the column (e.g., C8 or C18), adjusting the mobile phase composition and gradient, or modifying the pH of the mobile phase.[4][5] |
| Formation of multiple, small degradation peaks. | Secondary degradation is occurring due to harsh stress conditions. | Reduce the severity of the stress condition (e.g., lower temperature, shorter duration, or lower concentration of stressor) to target 5-20% degradation.[2] |
| No degradation observed under thermal or photolytic stress. | This compound may be stable under the tested conditions. | Increase the duration of exposure or the intensity of the stressor (within reasonable limits) to confirm stability. Ensure the experimental setup is appropriate (e.g., proper light source for photostability). |
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.01 M NaOH. Keep at room temperature for 2 hours. At specified time points (e.g., 0, 15, 30, 60, 120 min), withdraw an aliquot, neutralize with an equivalent amount of 0.01 M HCl, and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with mobile phase.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at 80°C for 48 hours. At specified time points, withdraw samples, dissolve in the solvent, and dilute to the target concentration.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours. At specified time points, withdraw an aliquot and dilute.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source as per ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.
3. Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC-UV method. A C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (B52724) is a common starting point for kavalactone analysis.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
4. Data Presentation:
The results of the stability studies should be summarized in a clear and concise manner.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time | Temperature | % Assay of this compound | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 h | 60°C | Data | Data | Data |
| 0.01 M NaOH | 2 h | RT | Data | Data | Data |
| 3% H₂O₂ | 24 h | RT | Data | Data | Data |
| Dry Heat | 48 h | 80°C | Data | Data | Data |
| Photolysis | ICH Q1B | ICH Q1B | Data | Data | Data |
| RT: Room Temperature |
Visualizations
The following diagram illustrates a typical workflow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Demonstrates Superior Resolution for Kavalactone Standards | YMC America [ymcamerica.com]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting "11-Methoxyangonin" Degradation in Solution
For researchers, scientists, and drug development professionals utilizing 11-Methoxyangonin, maintaining its stability in solution is critical for accurate and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and mitigating the degradation of this kavalactone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a naturally occurring kavalactone found in the kava (B3030397) plant (Piper methysticum). Kavalactones are bioactive compounds with various pharmacological properties. The stability of this compound in solution is crucial because degradation can lead to a loss of potency, the formation of impurities, and potentially altered biological activity, all of which can compromise experimental outcomes and the development of therapeutic agents.
Q2: What are the primary factors that cause this compound to degrade in solution?
A2: The principal factors contributing to the degradation of kavalactones like this compound in solution are exposure to light (photodegradation), elevated temperatures, and non-optimal pH conditions. The specific solvent used can also influence the rate of degradation.
Q3: What are the known degradation pathways for kavalactones similar to this compound?
A3: A known degradation pathway for some kavalactones, such as the structurally similar yangonin, is cis-trans isomerization upon exposure to light. Another potential degradation route is the formation of corresponding acids from the active constituents, which may be indicated by a noticeable change in odor.
Q4: How can I visually identify if my this compound solution has degraded?
A4: While visual inspection is not a definitive method, a change in the color or clarity of the solution, or the formation of a precipitate, can be an indicator of degradation. A characteristic off-odor may also suggest the formation of acidic byproducts. However, for accurate assessment, analytical techniques like HPLC are necessary.
Troubleshooting Common Issues
Below is a table summarizing common problems encountered during experiments with this compound solutions, their probable causes, and recommended solutions.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Loss of compound activity or inconsistent results over time. | Degradation of this compound due to improper storage. | Store stock solutions at -20°C or -80°C in light-protected containers. Prepare fresh working solutions for each experiment. |
| Appearance of unexpected peaks in HPLC chromatogram. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Optimize the HPLC method to separate these peaks from the parent compound. |
| Change in pH of the solution over time. | Formation of acidic degradation byproducts. | Buffer the solution to a neutral or slightly acidic pH, if compatible with the experimental design. |
| Precipitate formation in the solution. | Poor solubility or degradation leading to less soluble products. | Ensure the solvent has adequate solubilizing power for this compound. If degradation is suspected, analyze the precipitate. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a general approach for developing an HPLC-UV method to monitor the stability of this compound.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice.
2. Mobile Phase and Gradient:
-
A typical mobile phase consists of a mixture of acetonitrile (B52724) (ACN) and water (often with a small amount of acid like formic or phosphoric acid to improve peak shape).
-
A gradient elution may be necessary to separate this compound from its degradation products. For example, a linear gradient from 20% ACN to 80% ACN over 20 minutes.
3. Detection:
-
Set the UV detector to the wavelength of maximum absorbance for this compound. This should be determined by running a UV scan of a standard solution.
4. Sample Preparation:
-
Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).
-
For stability studies, samples should be taken at specified time points, diluted to an appropriate concentration with the mobile phase, and injected into the HPLC system.
5. Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of an analytical method.
1. Stress Conditions:
-
Acid Hydrolysis: Incubate the this compound solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 80°C for 48 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.[1]
2. Analysis:
-
Analyze the stressed samples using the validated HPLC-UV method.
-
For identification of degradation products, couple the HPLC system to a mass spectrometer (LC-MS).
Data Presentation
Table 1: Hypothetical Degradation of this compound under Various Conditions
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) (Relative Area %) |
| 0.1 M HCl, 60°C | 24 | 85.2 | Isomer A (10.5%), Unknown 1 (4.3%) |
| 0.1 M NaOH, 60°C | 24 | 65.7 | Acidic Byproduct X (25.1%), Unknown 2 (9.2%) |
| 3% H₂O₂, RT | 24 | 92.1 | Oxidized Product Y (7.9%) |
| 80°C | 48 | 95.8 | Minor peaks observed |
| UV Light (254 nm) | 24 | 78.4 | Isomer A (15.3%), Photoproduct Z (6.3%) |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound degradation.
Potential Degradation Pathways
This diagram illustrates potential degradation pathways for this compound based on known reactivity of similar compounds.
References
Technical Support Center: Optimization of 11-Methoxyangonin Extraction Efficiency
Welcome to the technical support center for the optimization of 11-Methoxyangonin extraction. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in enhancing their extraction efficiency. While this compound is a specific kavalactone, the following information, based on the extraction of kavalactones from Piper methysticum (kava), provides a robust framework for its isolation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to other kavalactones? A1: this compound is a type of kavalactone, a class of psychoactive compounds found in the kava (B3030397) plant (Piper methysticum). There are 18 known kavalactones, with six major ones—kavain, dihydrokavain, methysticin, dihydromethysticin, yangonin, and desmethoxyyangonin—accounting for about 96% of the plant's pharmacological activity.[1] this compound is a derivative within this class, and its extraction follows the same principles as for the major kavalactones.
Q2: What are the primary factors that influence the yield of kavalactone extraction? A2: Several critical factors influence the final yield of kavalactones like this compound:
-
Solvent Choice: The polarity and type of solvent are crucial. Acetone (B3395972) and ethanol (B145695) are highly effective for extracting a broad range of kavalactones.[2]
-
Plant Material: The specific variety of Piper methysticum (noble varieties are preferred), the part of the plant used (roots and rhizomes have the highest concentration), and the age of the plant (at least four to five years for peak content) are key.[3][4]
-
Particle Size: Grinding the kava root to a fine powder increases the surface area for solvent interaction, significantly improving extraction efficiency.[3]
-
Extraction Method: Advanced methods like Supercritical Fluid Extraction (SFE) and Ultrasound-Assisted Extraction (UAE) can offer higher yields and shorter extraction times compared to traditional maceration.
-
Temperature and Pressure: These parameters are especially important for SFE, where they can be tuned to selectively extract target compounds. For aqueous extractions, a temperature of 45°C has been found to be optimal.
-
Extraction Time: The duration of contact between the solvent and the plant material directly impacts the completeness of the extraction.
Q3: Which solvent is most effective for maximizing this compound yield? A3: Based on comparative studies on kavalactones, acetone is frequently cited as the most effective solvent for achieving the highest yield and isolating the widest range of compounds. Ethanol is also highly efficient and is a common choice for producing extracts for supplements. Water is less effective for extracting these lipophilic compounds but is used in traditional preparations, often with prolonged kneading to create an emulsion.
Q4: What are the advantages of modern extraction techniques like UAE and SFE? A4: Modern techniques offer several advantages over traditional methods:
-
Ultrasound-Assisted Extraction (UAE): Uses high-frequency sound waves to create cavitation, disrupting plant cell walls and enhancing solvent penetration. This method reduces extraction time and can be performed at lower temperatures, preserving thermolabile compounds.
-
Supercritical Fluid Extraction (SFE): Utilizes supercritical CO₂, a non-toxic, non-flammable, and environmentally safe solvent. By adjusting pressure and temperature, the solvent's properties can be finely tuned, allowing for high selectivity. This method yields a clean, high-purity extract with no residual organic solvents.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Troubleshooting Steps |
| Low Extraction Yield | Inefficient Cell Disruption: Plant cell walls are not adequately broken down, preventing solvent access to the target compounds. | - Ensure the kava root is ground to a fine, consistent powder. Use a sieve to standardize particle size. - Consider freeze-drying the material before grinding to make it more brittle and easier to pulverize. |
| Suboptimal Solvent: The solvent used may have poor solubility for kavalactones. | - Switch to a more effective solvent. Acetone generally provides the highest yield, followed by ethanol. - For aqueous extractions, ensure the water is warm (approx. 45°C) and consider adding an emulsifier like coconut milk. | |
| Insufficient Extraction Time or Energy: The extraction process is not long enough or intensive enough to extract the compounds fully. | - For maceration, increase the soaking time. For UAE, increase sonication time (e.g., in pulses to avoid overheating). - For SFE, optimize pressure and temperature settings. Higher pressures generally increase yield. | |
| Impure Extract | Co-extraction of Unwanted Compounds: The solvent or method is not selective enough, pulling out other compounds like fats, waxes, or chlorophyll. | - For SFE, adjust the pressure and temperature to fine-tune selectivity. - Perform a post-extraction purification step. Column chromatography or preparative HPLC can be used to isolate this compound. - Consider a multi-step extraction, starting with a non-polar solvent like hexane (B92381) to remove lipids before extracting with a more polar solvent like acetone. |
| Use of Incorrect Plant Parts: Stems and leaves were included with the root material. | - Use only the lateral roots and peeled rhizomes of the kava plant, as these have the highest concentration of kavalactones and the lowest concentration of potentially undesirable compounds. | |
| Inconsistent Results | Variability in Raw Material: Different batches of kava root have different initial concentrations of kavalactones. | - Source kava from a reputable supplier that provides a certificate of analysis, including the chemotype and total kavalactone content. - Standardize the plant material used (e.g., same cultivar, age, and plant part). |
| Inconsistent Process Parameters: Manual processes or fluctuating environmental conditions are introducing variability. | - Maintain precise control over extraction parameters (time, temperature, solvent-to-solid ratio). - Use automated equipment where possible to minimize human error. - Conduct experiments in a controlled environment to manage temperature and humidity. |
Data Presentation: Comparative Tables
Table 1: Influence of Extraction Solvent on Kavalactone Yield
| Solvent | Relative Extraction Efficiency | Notes | Reference |
| Acetone | Very High | Considered the most effective solvent for maximizing yield and the variety of kavalactones extracted. | |
| Ethanol | High | Demonstrates high extraction efficiency for the six major kavalactones. Commonly used for commercial extracts. | |
| Methanol | High | Efficiency is comparable to acetone and ethanol. | |
| Water | Low | Ineffective for direct solvation due to the lipophilic nature of kavalactones. Requires mechanical action (kneading) to form an emulsion. | |
| Hexane | Very Low | Inefficient for extracting the primary kavalactones. |
Table 2: Kavalactone Content in Different Parts of the Piper methysticum Plant
| Plant Part | Typical Total Kavalactone Content (% dry weight) | Notes | Reference |
| Lateral Roots | 7.2% - 15.0% | Highest concentration of kavalactones. Most desirable part for extraction. | |
| Rhizome (Stump) | 3.0% - 10.0% | Moderate concentration. | |
| Basal Stems | ~5.0% | Lower concentration. | |
| Leaves | Very Low | Not recommended for kavalactone extraction. May contain undesirable compounds. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) with Acetone
This protocol is designed for high-efficiency lab-scale extraction.
-
Material Preparation: Grind dried kava root into a fine powder (e.g., passing through a 40-mesh sieve).
-
Mixing: Weigh 5 g of the ground kava powder and place it into a 250 mL beaker. Add 200 mL of acetone to create a slurry.
-
Sonication: Place the beaker in an ice bath to prevent overheating. Insert the probe of a sonicator into the slurry. Sonicate the mixture for 30 minutes using a pulsed setting (e.g., 10 seconds on, 5 seconds off) to enhance cavitation while minimizing thermal degradation.
-
Separation: After sonication, centrifuge the mixture (e.g., at 2,000 rpm for 10 minutes) to pellet the solid plant material.
-
Collection: Decant the supernatant (the acetone extract) into a clean container.
-
Re-extraction: To ensure complete extraction, repeat steps 2-5 two more times with fresh acetone, combining the supernatants from all three extractions.
-
Filtration: Filter the combined supernatant through a fine filter paper (e.g., Whatman No. 1) to remove any remaining fine particulates.
-
Concentration: Use a rotary evaporator to remove the acetone from the filtered extract. The final product will be a concentrated, kavalactone-rich resin.
Protocol 2: Supercritical Fluid Extraction (SFE-CO₂) of Kavalactones
This protocol outlines a green chemistry approach for producing high-purity extracts.
-
Material Preparation: Grind dried noble kava roots into a fine, uniform powder. Load the powder into the extraction vessel of the SFE system.
-
System Pressurization: Pressurize the system with liquid CO₂.
-
Extraction Parameters: Set the extraction conditions. For optimal yield, a pressure of at least 500 bar and a temperature below 65°C are recommended. A continuous flow of CO₂ is passed through the packed material.
-
Separation and Collection: The kavalactone-rich supercritical CO₂ stream is directed into a separator vessel.
-
Precipitation: In the separator, reduce the pressure (e.g., to 5-10 MPa) and adjust the temperature (e.g., to 50-60°C). This causes the CO₂ to revert to its gaseous state, losing its solvent power and precipitating the dissolved kavalactones.
-
Recovery: Collect the crude kavalactone extract from the bottom of the separator. The gaseous CO₂ can be recycled for subsequent extractions.
Visualizations
References
resolving co-elution issues in "11-Methoxyangonin" chromatography
Welcome to the technical support center for the chromatographic analysis of 11-Methoxyangonin. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly co-elution issues, encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatographic analysis important?
A1: this compound is a kavalactone, a class of psychoactive compounds found in the kava (B3030397) plant (Piper methysticum). As a metabolite of the primary kavalactone, yangonin, its accurate quantification is crucial for pharmacokinetic studies, quality control of kava-based products, and drug development. Chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC), are essential for separating and quantifying this compound from a complex matrix of other kavalactones and related compounds.
Q2: What are the most common co-elution issues observed with this compound?
A2: The primary co-elution challenge arises from structurally similar compounds. The most likely co-eluting species are:
-
Yangonin: The parent compound to this compound.
-
Isomers of Yangonin: Yangonin can undergo cis/trans isomerization, and these isomers may have very similar retention times to this compound.
-
Other Kavalactones: The kava extract contains numerous kavalactones with similar chemical structures, which can lead to peak overlap if the chromatographic method is not sufficiently optimized.
Q3: How can I detect co-elution if my peaks look symmetrical?
A3: While peak fronting, tailing, or shoulders are clear indicators of co-elution, perfectly co-eluting peaks can appear symmetrical. The use of a Diode Array Detector (DAD) or a Mass Spectrometer (MS) can help confirm peak purity. A DAD can assess if the UV-Vis spectra are consistent across the entire peak. An MS detector is even more powerful, as it can reveal the presence of multiple mass-to-charge ratios (m/z) within a single chromatographic peak.
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to resolving co-elution issues when analyzing this compound.
Issue 1: Poor resolution between this compound and Yangonin.
-
Strategy 1: Mobile Phase Optimization
-
Adjust Solvent Strength: In reversed-phase HPLC, decreasing the organic solvent (e.g., acetonitrile (B52724) or methanol) percentage will increase retention times and may improve separation.
-
Change Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter selectivity due to different solvent-solute interactions.
-
Modify pH: Although kavalactones are neutral compounds, slight pH adjustments of the aqueous phase can sometimes influence the retention behavior of closely related compounds.
-
-
Strategy 2: Stationary Phase Evaluation
-
Change Column Chemistry: If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry is a highly effective strategy. Consider columns with different selectivities, such as a C8 or a phenyl-hexyl column, instead of a standard C18. A YMC-Triart C8 column has been shown to provide superior resolution for kavalactones compared to traditional C18 phases.
-
Decrease Particle Size: Using a column with smaller particles (e.g., transitioning from a 5 µm to a sub-2 µm particle column in UHPLC) will increase column efficiency, leading to sharper peaks and better resolution.
-
Issue 2: Suspected co-elution with an unknown impurity or isomer.
-
Strategy 1: Temperature Optimization
-
Changing the column temperature can alter the selectivity of the separation. A systematic study of temperature effects (e.g., in 5 °C increments) is recommended. An elevated temperature of 60 °C has been used to achieve good separation of kavalactones.
-
-
Strategy 2: Gradient Modification
-
If using a gradient method, a shallower gradient can improve the resolution of closely eluting peaks.
-
The following diagram outlines a logical workflow for troubleshooting co-elution issues.
Caption: A logical workflow for troubleshooting co-elution issues in chromatography.
Data Presentation
The following tables summarize quantitative data from a validated UHPLC method for the separation of major kavalactones, which can serve as a reference for method development.
Table 1: Chromatographic Parameters for Kavalactone Separation
| Compound | Retention Time (min) | Retention Factor (k') |
| Methysticin | 7.9 | 6.2 |
| Dihydromethysticin | 8.2 | 6.5 |
| Kavain | 9.0 | 7.2 |
| Dihydrokavain | 9.5 | 7.6 |
| Yangonin | 10.2 | 8.3 |
| Desmethoxyyangonin | 11.1 | 9.2 |
*Data adapted from a UHPLC method for kavalactone analysis. Retention times can
minimizing matrix effects in "11-Methoxyangonin" bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the bioanalysis of 11-Methoxyangonin.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of this compound bioanalysis?
A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting endogenous or exogenous components from the biological sample (e.g., plasma, urine).[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[4][5]
Q2: What are the common causes of matrix effects in LC-MS/MS bioanalysis?
A2: Matrix effects are primarily caused by components in the biological sample that are co-extracted with this compound and co-elute during chromatographic separation.[1][2] Common sources include:
-
Endogenous compounds: Phospholipids (B1166683), salts, proteins, and metabolites naturally present in the biological matrix.[2]
-
Exogenous compounds: Anticoagulants, dosing vehicles, and co-administered drugs.[2]
Q3: How can I assess the presence and extent of matrix effects for this compound?
A3: The most common method is the post-extraction spike method, which is used to calculate the Matrix Factor (MF).[2] This involves comparing the peak response of this compound in a post-spiked blank matrix extract to its response in a neat solution at the same concentration. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[2]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An appropriate internal standard is crucial for compensating for matrix effects. A stable isotope-labeled (SIL) internal standard of this compound is ideal as it co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing a reliable means of correction.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor reproducibility of this compound quantification | Significant and variable matrix effects between different lots of biological matrix. | 1. Optimize Sample Preparation: Switch to a more rigorous sample cleanup technique (e.g., from Protein Precipitation to SPE or LLE) to remove interfering components.[1][6] 2. Improve Chromatographic Separation: Modify the LC gradient, column chemistry, or mobile phase to separate this compound from the interfering matrix components. 3. Use a Stable Isotope-Labeled Internal Standard: This will help compensate for variability in matrix effects. |
| Low sensitivity for this compound | Ion suppression due to co-eluting phospholipids or other endogenous components.[6][7] | 1. Phospholipid Removal: Incorporate a phospholipid removal step in your sample preparation protocol.[6] 2. Chromatographic Optimization: Adjust the gradient to elute this compound in a region with less matrix interference. 3. Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects.[2][5] |
| Inconsistent Internal Standard response | The internal standard is also affected by the matrix, or it is not an appropriate analog for this compound. | 1. Evaluate IS: Ensure the IS co-elutes with this compound and behaves similarly in the ion source. A stable isotope-labeled IS is the best choice. 2. Improve Sample Cleanup: A cleaner sample will result in a more consistent response for both the analyte and the IS.[4] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using Post-Extraction Spike Method
-
Prepare Blank Matrix Extract: Process six different lots of the blank biological matrix (e.g., plasma) using the intended sample preparation method.
-
Prepare Neat Solutions: Prepare solutions of this compound and its internal standard (IS) in the reconstitution solvent at low and high concentrations.
-
Prepare Post-Spike Samples: Spike the blank matrix extracts from step 1 with the neat solutions of this compound and IS at low and high concentrations.
-
Analysis: Analyze the neat solutions and post-spike samples by LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of analyte in post-spiked sample) / (Peak Area of analyte in neat solution)
-
IS-Normalized MF = MF of analyte / MF of IS
-
-
Evaluate Results: The coefficient of variation (CV%) of the IS-normalized MF across the different lots should be ≤15%.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load 0.5 mL of the pre-treated biological sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
Quantitative Data Summary
Table 1: Matrix Factor Assessment for this compound in Human Plasma
| Plasma Lot | Analyte Peak Area (Post-Spike) | Analyte Peak Area (Neat) | Matrix Factor (Analyte) | IS Peak Area (Post-Spike) | IS Peak Area (Neat) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| 1 | 45,210 | 58,930 | 0.77 | 65,340 | 85,120 | 0.77 | 1.00 |
| 2 | 43,890 | 58,930 | 0.74 | 63,110 | 85,120 | 0.74 | 1.00 |
| 3 | 46,150 | 58,930 | 0.78 | 66,820 | 85,120 | 0.78 | 1.00 |
| 4 | 42,980 | 58,930 | 0.73 | 62,430 | 85,120 | 0.73 | 1.00 |
| 5 | 47,020 | 58,930 | 0.80 | 67,990 | 85,120 | 0.80 | 1.00 |
| 6 | 44,560 | 58,930 | 0.76 | 64,580 | 85,120 | 0.76 | 1.00 |
| Mean | 0.76 | 0.76 | 1.00 | ||||
| %CV | 3.5% | 3.6% | 0.0% |
This table illustrates a scenario with ion suppression that is effectively compensated for by a stable isotope-labeled internal standard, resulting in an IS-normalized Matrix Factor of 1.00 with a low %CV.
Visualizations
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of 11-Methoxyangonin
Welcome to the technical support center for the large-scale synthesis of 11-Methoxyangonin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this styrylpyrone.
I. Overview of Synthetic Strategy
The large-scale synthesis of this compound, a substituted styrylpyrone, can be approached through a convergent synthesis. The core 2-pyrone ring is typically formed via a Claisen-type condensation, followed by the installation of the styryl group using an olefination reaction, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reaction.
A plausible retrosynthetic analysis is as follows:
Caption: Retrosynthetic analysis of this compound.
The forward synthesis would involve two key stages:
-
Formation of the 4-methoxy-6-methyl-2H-pyran-2-one core.
-
Olefination with p-anisaldehyde to form the final product.
This guide will address challenges that may arise during these stages.
II. Troubleshooting Guide & FAQs
A. Synthesis of the 4-Methoxy-6-methyl-2H-pyran-2-one Core (Claisen-type Condensation)
This step often involves the reaction of a diketene equivalent or an acetoacetic ester derivative.
Q1: The yield of the pyrone core is consistently low. What are the potential causes and solutions?
A1: Low yields in pyrone synthesis via Claisen-type condensations can stem from several factors.
| Potential Cause | Proposed Solution |
| Inefficient Enolate Formation | Use a stronger, non-nucleophilic base like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) to ensure complete deprotonation. Ensure strictly anhydrous conditions as these bases are highly moisture-sensitive.[1][2] |
| Side Reactions (e.g., Self-Condensation) | If using a starting material with multiple enolizable protons, self-condensation can be a significant issue. A crossed Claisen condensation where one partner lacks enolizable α-hydrogens can be a more controlled approach.[1] |
| Reversibility of the Reaction | The Claisen condensation is reversible. The final deprotonation of the β-dicarbonyl product drives the reaction forward. Ensure at least a stoichiometric amount of base is used.[2] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Lower temperatures may slow down the reaction but can also reduce side product formation. |
| Impure Starting Materials | Ensure the purity of starting materials, especially diketene, which can polymerize on storage. |
Q2: I am observing multiple byproducts in my reaction mixture. How can I improve the selectivity?
A2: Improving selectivity often involves careful control of reaction conditions and choice of reagents.
-
Choice of Base: The choice of base is critical. Using the alkoxide corresponding to the ester's alcohol component can prevent transesterification if an ester is used as a starting material.[2]
-
Reaction Temperature: Running the reaction at lower temperatures can often favor the thermodynamically controlled product and reduce the formation of kinetic byproducts.
-
Order of Addition: Slowly adding the enolizable component to a mixture of the non-enolizable partner and the base can minimize self-condensation of the enolizable starting material.
Caption: Troubleshooting workflow for pyrone core synthesis.
B. Styryl Group Formation (Wittig/Horner-Wadsworth-Emmons Reaction)
This step involves the reaction of the pyrone core (after conversion to a suitable phosphonium (B103445) salt or phosphonate (B1237965) ester) with p-anisaldehyde, or the reaction of an appropriate ylide with an aldehyde derivative of the pyrone core. The Horner-Wadsworth-Emmons (HWE) reaction is often preferred at large scale due to the easier removal of the phosphate (B84403) byproduct.
Q3: The olefination reaction is not going to completion, and I have significant amounts of unreacted starting materials. What should I do?
A3: Incomplete conversion in olefination reactions can be due to several factors.
| Potential Cause | Proposed Solution |
| Insufficiently Basic Conditions | The formation of the ylide requires a sufficiently strong base. For stabilized ylides (common in HWE reactions), bases like NaH or NaOMe are often sufficient. For non-stabilized ylides, stronger bases like n-BuLi may be necessary. Ensure the base is fresh and properly handled. |
| Steric Hindrance | If either the ylide or the aldehyde is sterically hindered, the reaction rate can be significantly reduced. The HWE reaction is generally less susceptible to steric hindrance than the Wittig reaction. |
| Low Reactivity of a Stabilized Ylide | Highly stabilized ylides may not be reactive enough to react with ketones or even some less reactive aldehydes. Increasing the reaction temperature may help, but could also lead to decomposition. |
| Presence of Acidic Protons | If there are other acidic protons in the molecule (e.g., a hydroxyl group), they will be deprotonated by the base, consuming the base and deactivating the ylide. It may be necessary to use an excess of the base or to protect the acidic functional group. |
Q4: The reaction is producing a mixture of E/Z isomers. How can I improve the stereoselectivity for the desired E-isomer?
A4: The HWE reaction generally favors the formation of the (E)-alkene, which is the desired isomer for this compound.
-
Reaction Conditions for HWE: The stereoselectivity of the HWE reaction can be influenced by the cation. Lithium salts can sometimes decrease E-selectivity, while sodium or potassium bases often provide higher E-selectivity.
-
Still-Gennari Modification: For Z-alkenes, the Still-Gennari modification of the HWE reaction can be used, which employs phosphonates with electron-withdrawing groups and non-coordinating cations. This is generally not desired for the synthesis of this compound.
-
Wittig Reaction Variants: For the Wittig reaction, unstabilized ylides tend to give the Z-alkene, while stabilized ylides favor the E-alkene. The Schlosser modification can be used to obtain the E-alkene from unstabilized ylides.
Q5: I am having difficulty removing the triphenylphosphine (B44618) oxide byproduct from my Wittig reaction. What are my options?
A5: The removal of triphenylphosphine oxide is a classic challenge in Wittig reactions, especially at large scale.
-
Crystallization: If the product is crystalline, careful choice of solvent may allow for the selective crystallization of either the product or the byproduct.
-
Chromatography: While effective at the lab scale, large-scale chromatography can be expensive and time-consuming.
-
Alternative Reactions: This is a primary reason why the Horner-Wadsworth-Emmons reaction is often preferred for large-scale synthesis. The phosphate byproduct is water-soluble and can be easily removed by an aqueous workup.
C. Large-Scale Synthesis and Purification
Q6: What are the main challenges when scaling up the synthesis of this compound?
A6: Scaling up a synthesis introduces several challenges that may not be apparent at the lab scale.
| Challenge | Consideration |
| Reagent and Solvent Cost/Safety | Reagents and solvents that are feasible on a small scale may become prohibitively expensive or hazardous at a large scale. A thorough cost and safety analysis is required. |
| Heat Transfer | Large-scale reactions have a smaller surface area-to-volume ratio, making heat transfer less efficient. Exothermic reactions that are easily controlled in the lab can become dangerous at scale. Careful monitoring and cooling are essential. |
| Mixing | Ensuring efficient mixing in large reactors is crucial for maintaining reaction homogeneity and preventing localized "hot spots." |
| Work-up and Isolation | Procedures like liquid-liquid extraction and filtration can be more complex and time-consuming at a large scale. |
| Purification | Large-scale purification often relies on crystallization or distillation rather than chromatography due to cost and throughput. Developing a robust crystallization procedure is often a key part of process development. |
Q7: What purification methods are recommended for the final product, this compound, at a large scale?
A7: For large-scale purification, the following methods are generally preferred:
-
Crystallization: This is the most common and cost-effective method for purifying solid compounds at a large scale. A systematic screening of solvents and solvent mixtures should be performed to identify conditions that provide good recovery and high purity.
-
Trituration/Slurrying: Suspending the crude product in a solvent in which it has low solubility can be effective for removing more soluble impurities.
-
Distillation (for precursors): If any of the precursors are liquids, distillation can be an effective purification method.
III. Experimental Protocols (General)
Protocol 1: General Procedure for Horner-Wadsworth-Emmons Olefination
-
Ylide Formation: To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, add the phosphonate ester (1.0 eq.) dropwise. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases (typically 1-2 hours).
-
Olefination: Cool the resulting ylide solution back to 0 °C and add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Carefully quench the reaction by the slow addition of water. Partition the mixture between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by crystallization or column chromatography.
Protocol 2: General Procedure for Claisen-type Condensation to form a Pyrone
-
Base Suspension: Suspend sodium hydride (1.2 eq.) in anhydrous toluene (B28343) under an inert atmosphere.
-
Reactant Addition: To the stirred suspension, add a mixture of the enolizable ketone/ester (1.0 eq.) and the non-enolizable ester partner (1.2 eq.) dropwise at a rate that maintains the desired reaction temperature.
-
Reaction: Heat the reaction mixture (e.g., to reflux) until the reaction is complete as monitored by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench with a proton source (e.g., dilute acetic acid). Add water and separate the organic layer. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting β-dicarbonyl compound or the cyclized pyrone by crystallization or chromatography.
IV. Visualization of Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Refining Purification Methods for Kavalactones
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of kavalactones, such as Yangonin and its derivatives, from sources like Piper methysticum (Kava).
Note on "11-Methoxyangonin": The term "this compound" is not standard in the scientific literature. It is highly probable that this refers to Yangonin , a major kavalactone with a methoxy (B1213986) group, or a closely related derivative. The guidance provided here is centered on the purification of Yangonin and other kavalactones.
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial extraction solvent for isolating kavalactones from Piper methysticum rhizomes?
A1: The choice of solvent significantly impacts the composition and yield of the extract. While kavalactones are not water-soluble, they show good solubility in organic solvents.[1] Ethyl acetate (B1210297) (EtOAc) has been shown to be highly effective, yielding extracts with strong biological activity.[2][3] Acetone and ethanol (B145695) (typically 60% or higher) are also commonly used to specifically extract kavalactones, with acetonic extracts often being standardized to 70% kavalactone content.[1]
Q2: Which chromatographic technique is best suited for purifying Yangonin and other kavalactones?
A2: Column chromatography (CC) is a widely used and effective method for the initial separation of kavalactones from the crude extract.[2] For higher purity and more precise separation, High-Performance Liquid Chromatography (HPLC) or High-Performance Centrifugal Partition Chromatography (HPCPC) can be employed, often as a secondary purification step for fractions obtained from column chromatography.
Q3: What are the common impurities found during kavalactone purification?
A3: Common impurities include other kavalactones that may co-elute, flavanones (like flavokavins A, B, and C), and polymeric materials from the crude extract. These impurities can interfere with crystallization and affect the final purity of the target compound.
Q4: I am observing degradation of my target compound during purification. What could be the cause?
A4: Some kavalactones can be sensitive to environmental conditions. For instance, Yangonin has been observed to degrade to its isomer, cis-Yangonin, during method development. It is crucial to handle samples with care, avoid prolonged exposure to harsh conditions (light, extreme pH, high temperatures), and analyze fractions promptly after separation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Target Kavalactone | 1. Inefficient initial extraction. 2. Poor separation in column chromatography. 3. Loss of compound during solvent evaporation. | 1. Use an appropriate solvent like Ethyl Acetate or Acetone for extraction. 2. Optimize the solvent system for your column. A gradient elution might be necessary. Monitor fractions with TLC. 3. Use a rotary evaporator at a controlled temperature and pressure. |
| Co-elution of Multiple Kavalactones | The polarity of different kavalactones is very similar, making separation difficult with a single isocratic solvent system. | 1. Use a shallow gradient of a non-polar/polar solvent system (e.g., Hexane:Ethyl Acetate) in your column chromatography. 2. Collect smaller fractions and analyze them carefully by TLC or HPLC. 3. Subject the mixed fractions to a secondary purification step, such as preparative HPLC or HPCPC. |
| Presence of Polymeric Material Clogging the Column | Crude extracts often contain high molecular weight polymers that are insoluble in the mobile phase. | 1. Pre-purify the crude extract using techniques like gel chromatography to remove polymers before loading it onto the main column. 2. Perform a solvent precipitation step. Dissolve the extract in a good solvent and then add a poor solvent to precipitate the polymers. |
| Peak Tailing or Broadening in HPLC | 1. Column overloading. 2. Inappropriate mobile phase pH. 3. Column degradation or contamination. | 1. Reduce the sample load injected onto the column. 2. Ensure the mobile phase pH is within the stable range for the column and analyte (typically pH 4-8 for RP-HPLC columns). 3. Use a guard column to protect the analytical column and flush the column with a strong solvent after runs. |
Quantitative Data Summary
Table 1: Example Yield from Column Chromatography Purification
| Starting Material | Extract | Purification Method | Isolated Compound | Yield | Reference |
| 165.9 g P. methysticum root powder | 6.5 g Ethyl Acetate (EtOAc) extract | Column Chromatography (Hexane:EtOAc) | Yangonin (C5 fraction) | 70.3 mg |
Table 2: Effective Solvent Systems for Kavalactone Separation by Column Chromatography
| Solvent System (Mobile Phase) | Ratio (v/v) | Target Compounds Separated | Reference |
| Hexane : Ethyl Acetate | 9 : 1 | Flavanones and Kavalactones | |
| Hexane : Ethyl Acetate | 8 : 2 | Flavanones and Kavalactones |
Experimental Protocols
Protocol 1: Column Chromatography for Kavalactone Purification
This protocol is a general guideline based on methods reported for separating kavalactones from an ethyl acetate extract of Piper methysticum.
-
Preparation of the Column:
-
Secure a glass column vertically.
-
Plug the bottom of the column with glass wool or cotton.
-
Add a small layer (approx. 1-2 cm) of sand over the plug.
-
Prepare a slurry of silica (B1680970) gel in the initial mobile phase (e.g., Hexane:Ethyl Acetate 95:5).
-
Pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance when adding the sample.
-
-
Sample Loading:
-
Dissolve the crude EtOAc extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Alternatively, use a "dry loading" method: adsorb the extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica-sample mixture to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the least polar solvent system (e.g., Hexane:Ethyl Acetate 9:1).
-
Allow the mobile phase to run through the column under gravity or gentle pressure (flash chromatography).
-
Collect fractions of a consistent volume (e.g., 10-15 mL) in test tubes.
-
Gradually increase the polarity of the mobile phase (e.g., to Hexane:Ethyl Acetate 8:2) to elute more polar compounds.
-
-
Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the target compound(s).
-
Combine the pure fractions containing the target kavalactone.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Confirm the identity and purity using analytical techniques such as GC-MS, NMR, and HPLC.
-
Visualizations
Caption: General workflow for the extraction and purification of Yangonin.
Caption: Troubleshooting decision tree for low purity in column chromatography.
References
Validation & Comparative
11-Methoxyangonin vs. Yangonin: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of two kavalactones: 11-methoxyangonin and yangonin. While extensive research has elucidated the pharmacological profile of yangonin, data on this compound remains scarce, presenting a notable gap in the current scientific literature. This document summarizes the available quantitative data, outlines experimental protocols for key assays, and visualizes relevant biological pathways.
Summary of Biological Activities
Yangonin has been demonstrated to interact with several key targets within the central nervous system, contributing to its observed anxiolytic, sedative, and analgesic effects. In stark contrast, the biological activity of this compound is largely uncharacterized. The following table summarizes the available quantitative data for both compounds.
| Biological Target/Activity | Yangonin | This compound | Reference(s) |
| Cannabinoid Receptor 1 (CB1) Binding Affinity (Kᵢ) | 0.72 µM | No data available | [1] |
| Cannabinoid Receptor 2 (CB2) Binding Affinity (Kᵢ) | > 10 µM | No data available | [1] |
| Monoamine Oxidase A (MAO-A) Inhibition (IC₅₀) | 1.29 µM | No data available | [1] |
| Monoamine Oxidase B (MAO-B) Inhibition (IC₅₀) | 0.085 µM | No data available | [1] |
| Anthelmintic Activity (Larval Development Inhibition IC₅₀) | 15.0 µM | Inactive | [2] |
| GABAA Receptor Modulation | Positive Allosteric Modulator | No data available |
Detailed Biological Activity of Yangonin
Yangonin's multifaceted biological activity stems from its interaction with several key neurological pathways.
Cannabinoid Receptor Agonism
Yangonin acts as a selective agonist at the cannabinoid receptor 1 (CB1), with a binding affinity (Kᵢ) of 0.72 µM. It displays significantly lower affinity for the CB2 receptor (Kᵢ > 10 µM). This interaction with the endocannabinoid system is believed to contribute to the psychoactive effects of kava.
Signaling Pathway of Yangonin at CB1 Receptor
References
A Comparative Efficacy Analysis of Kavalactones: Benchmarking 11-Methoxyangonin Against Major Congeners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of prominent kavalactones, the primary psychoactive constituents of the kava (B3030397) plant (Piper methysticum). While the focus is on comparing 11-Methoxyangonin to other key kavalactones, it is important to note that publicly available, quantitative efficacy data for this compound is scarce. This document, therefore, presents a detailed analysis of the well-characterized kavalactones—kavain (B167398), dihydrokavain, methysticin (B1662917), dihydromethysticin, and yangonin (B192687)—to establish a benchmark for potential future evaluation of this compound. The information herein is supported by experimental data from peer-reviewed scientific literature.
Quantitative Efficacy Data Summary
The following tables summarize the available quantitative data for the major kavalactones across key pharmacological targets. This data provides a basis for comparing their relative potencies and selectivities.
| Kavalactone | Target | Assay Type | Value | Unit | Reference |
| Yangonin | Cannabinoid Receptor 1 (CB1) | Radioligand Binding (Ki) | 0.72 | µM | [1] |
| Yangonin | Monoamine Oxidase A (MAO-A) | Enzyme Inhibition (IC50) | 1.29 | µM | [1] |
| Yangonin | Monoamine Oxidase B (MAO-B) | Enzyme Inhibition (IC50) | 0.085 | µM | [1] |
| Kavain | GABA-A Receptor (α1β2γ2L) | Electrophysiology (Potentiation) | 170 ± 23% of GABA EC3 response at 300 µM | % | [2] |
| Desmethoxyyangonin (B154216) | Monoamine Oxidase B (MAO-B) | Enzyme Inhibition (Ki) | 0.28 | µM | [3] |
| Methysticin | Monoamine Oxidase B (MAO-B) | Enzyme Inhibition (Ki) | 1.14 | µM |
Note: Data for this compound is not available in the reviewed literature.
Pharmacological Profiles of Major Kavalactones
The primary pharmacological effects of kavalactones are attributed to their interactions with various components of the central nervous system.
-
GABA-A Receptor Modulation: Several kavalactones, including kavain, dihydrokavain, methysticin, dihydromethysticin, and yangonin, potentiate the activity of GABA-A receptors, which is a key mechanism underlying their anxiolytic and sedative effects. This modulation is thought to occur at a site distinct from the benzodiazepine (B76468) binding site.
-
Cannabinoid Receptor Binding: Yangonin has been identified as a ligand for the CB1 receptor, suggesting a potential role for the endocannabinoid system in the psychoactive effects of kava.
-
Monoamine Oxidase Inhibition: All six major kavalactones have been shown to reversibly inhibit monoamine oxidase B (MAO-B), with desmethoxyyangonin and yangonin being the most potent. This action may contribute to the mood-elevating and anxiolytic properties of kava.
-
Ion Channel Blockade: Kavain and methysticin have been reported to inhibit voltage-gated sodium and calcium channels, which may contribute to their analgesic and anticonvulsant properties.
-
Norepinephrine and Dopamine (B1211576) Reuptake Inhibition: Kavain and methysticin can inhibit the reuptake of norepinephrine, while kavain and desmethoxyyangonin may also inhibit dopamine reuptake, further influencing their effects on mood and cognition.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
GABA-A Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the GABA-A receptor.
Methodology:
-
Membrane Preparation:
-
Whole rat brains are homogenized in a sucrose (B13894) buffer (0.32 M sucrose, pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
-
The resulting supernatant is then centrifuged at 140,000 x g for 30 minutes at 4°C.
-
The pellet is resuspended in deionized water and re-centrifuged. This wash step is repeated multiple times to remove endogenous GABA.
-
The final pellet is resuspended in a binding buffer (50 mM Tris-HCl, pH 7.4) and stored at -70°C.
-
-
Binding Assay:
-
Thawed membranes (0.1-0.2 mg protein per well) are incubated with a specific radioligand, such as [3H]muscimol (e.g., 5 nM), in the binding buffer.
-
To determine non-specific binding, a separate set of tubes is incubated with the radioligand and a high concentration of a competing, non-labeled ligand (e.g., 10 mM GABA).
-
To determine the affinity of a test compound, a competition binding experiment is performed where membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound.
-
The incubation is carried out at 4°C for 45 minutes.
-
-
Termination and Quantification:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The Ki value for the test compound is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
Monoamine Oxidase B (MAO-B) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the MAO-B enzyme.
Methodology:
-
Enzyme and Substrate Preparation:
-
Recombinant human MAO-B is used as the enzyme source.
-
Kynuramine is used as a non-selective substrate for MAO enzymes.
-
-
Inhibition Assay:
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture contains phosphate (B84403) buffer, the MAO-B enzyme, and varying concentrations of the test compound (dissolved in a suitable solvent like DMSO).
-
A reference inhibitor (e.g., selegiline) is used as a positive control.
-
The mixture is pre-incubated at 37°C for a defined period (e.g., 15 minutes).
-
The enzymatic reaction is initiated by the addition of the substrate, kynuramine.
-
-
Detection:
-
The product of the enzymatic reaction (4-hydroxyquinoline) is measured using a microplate reader capable of fluorescence or absorbance detection.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Rodent Locomotor Activity Test
Objective: To assess the effect of a test compound on spontaneous locomotor activity in rodents.
Methodology:
-
Apparatus:
-
An open-field arena, which is a square or circular enclosure with walls to prevent escape.
-
The arena is equipped with a grid of infrared beams or a video tracking system to automatically record the animal's movements.
-
-
Animal Acclimation:
-
Rodents (mice or rats) are brought to the testing room and allowed to acclimate for at least 30-60 minutes before the experiment.
-
-
Procedure:
-
The test compound or vehicle is administered to the animals via a specified route (e.g., intraperitoneal injection, oral gavage).
-
Immediately after administration, the animal is placed in the center of the open-field arena.
-
The animal's locomotor activity is recorded for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Several parameters of locomotor activity are analyzed, including:
-
Total distance traveled
-
Time spent in different zones of the arena (e.g., center vs. periphery)
-
Rearing frequency (a measure of exploratory behavior)
-
-
Statistical analysis is performed to compare the effects of the test compound to the vehicle control group.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of kavalactones.
Caption: Proposed signaling pathway for the anxiolytic effects of kavalactones via GABA-A receptor modulation.
Caption: Experimental workflow for a GABA-A receptor radioligand binding assay.
Caption: Signaling pathway illustrating the effect of kavalactones on MAO-B and dopamine metabolism.
Conclusion
The available scientific evidence demonstrates that the major kavalactones possess a diverse range of pharmacological activities, contributing to the anxiolytic, sedative, and mood-enhancing effects of kava. Yangonin and desmethoxyyangonin stand out for their potent inhibition of MAO-B, while kavain is a well-characterized positive allosteric modulator of GABA-A receptors. The lack of quantitative efficacy data for this compound highlights a significant gap in the current understanding of kavalactone pharmacology. Further research, including in vitro binding and functional assays, as well as in vivo behavioral studies, is warranted to elucidate the pharmacological profile of this compound and to enable a direct comparison with other kavalactones. Such studies will be crucial for a comprehensive understanding of the structure-activity relationships within this important class of psychoactive compounds and for the development of novel therapeutics.
References
A Comparative Guide to Analytical Methods for 11-Methoxyangonin Quantification: A Cross-Validation Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of 11-Methoxyangonin, a naturally occurring kavalactone. In the absence of direct cross-validation studies for this specific analyte, this document presents a hypothetical cross-validation framework based on established methodologies for similar compounds. The objective is to offer a practical guide for researchers on selecting and validating an appropriate analytical method for their specific research needs, adhering to international guidelines such as those from the FDA and ICH.[1][2][3][4][5][6][7]
Introduction to this compound
This compound is a kavalactone, a class of psychoactive compounds found in the kava (B3030397) plant (Piper methysticum).[8][9] Kavalactones are known for their anxiolytic and sedative properties, which are thought to be mediated through various neurotransmitter systems in the central nervous system. As research into the therapeutic potential of individual kavalactones like this compound expands, the need for robust and reliable analytical methods for its quantification in various matrices becomes paramount.
Cross-Validation of Analytical Methods
Cross-validation is the process of comparing two different analytical methods to ensure that they provide comparable results.[6] This is crucial when data from different laboratories or from different analytical techniques are to be combined or compared in a single study. This guide outlines a hypothetical cross-validation between a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
Comparative Analysis of Analytical Methods
The following table summarizes the hypothetical performance characteristics of a reference HPLC-UV method and a comparator UPLC-MS/MS method for the quantification of this compound.
| Parameter | HPLC-UV Method | UPLC-MS/MS Method | Acceptance Criteria (Typical) |
| **Linearity (R²) ** | 0.998 | >0.999 | ≥ 0.99 |
| Accuracy (% Bias) | ± 8.5% | ± 4.2% | Within ± 15% |
| Precision (% RSD) | ≤ 10.2% | ≤ 6.8% | ≤ 15% |
| Limit of Detection (LOD) | 5 ng/mL | 0.1 ng/mL | - |
| Limit of Quantification (LOQ) | 15 ng/mL | 0.5 ng/mL | - |
| Run Time | 15 minutes | 5 minutes | - |
Experimental Protocols
Detailed methodologies for the hypothetical cross-validation are provided below.
Sample Preparation (Human Plasma)
-
Thaw frozen human plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of an internal standard (IS) working solution (e.g., a structurally similar, stable-isotope labeled compound).
-
Vortex for 10 seconds.
-
Add 600 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject the sample into the respective chromatography system.
HPLC-UV Method Protocol
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.[10]
-
Injection Volume: 20 µL.
-
Quantification: Based on the peak area ratio of this compound to the internal standard against a calibration curve.
UPLC-MS/MS Method Protocol
-
System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A rapid gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored.
-
Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve. UPLC-MS/MS methods have been successfully developed for other kavalactones.[11][12]
Visualizing the Workflow and Potential Mechanism
The following diagrams illustrate the cross-validation workflow and a hypothetical signaling pathway for this compound.
Caption: Workflow for the cross-validation of HPLC-UV and UPLC-MS/MS methods.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. hhs.gov [hhs.gov]
- 5. ICH Official web site : ICH [ich.org]
- 6. database.ich.org [database.ich.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. 11-Methoxyyangonin | C16H16O5 | CID 5458436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 11-Methoxyyangonin CAS#: 2743-14-8 [m.chemicalbook.com]
- 10. Single-Lab Validation for Determination of Kavalactones and Flavokavains in Piper methysticum (Kava) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Different Forms of Kava (Piper methysticum) Products by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Activity of Yangonin, a Kavalactone Structurally Related to 11-Methoxyangonin, in Different Cancer Cell Lines
Disclaimer: As of this guide's compilation, specific experimental data on the anticancer activity of 11-Methoxyangonin is not available in the public domain. This guide therefore focuses on the activity of Yangonin (B192687) , a structurally similar kavalactone, to provide insights that may be relevant to researchers investigating related compounds. The information presented here is intended for an audience of researchers, scientists, and drug development professionals.
Yangonin is one of the major kavalactones found in the Kava plant (Piper methysticum) and has been investigated for its potential anticancer properties.[1] Studies have shown that yangonin can induce different responses in various cancer cell lines, ranging from apoptosis and autophagy to selective inhibition of proliferation.
Quantitative Data Summary
The following table summarizes the observed activities of yangonin in different cancer cell lines based on available in vitro studies. Due to the limited publicly available data, a comprehensive comparison of IC50 values across a wide range of cell lines is not possible at this time.
| Cancer Type | Cell Line(s) | Observed Activity | IC50 Value (µg/mL) |
| Liver Cancer | HepG2 | Induction of apoptosis[2][3] | Not Reported |
| Bladder Cancer | T24, TCCSUP | Induction of autophagic cell death; Sensitizes cells to flavokawain A and docetaxel[1][4] | Not Reported |
| Oral Squamous Cell Carcinoma | H400, BICR56 | Significant reduction in cell proliferation[5] | Not Reported (Effective at 10 µg/mL)[5] |
| Leukemia | Not Specified | Anticancer activity | 0.42-9.15 (for cis-yangonin)[6] |
| Ovarian Cancer | Not Specified | Anticancer activity | 0.42-9.15 (for cis-yangonin)[6] |
*Note on "cis-yangonin": One study reported IC50 values for "cis-yangonin" against leukemia and ovarian tumor cell lines.[6] The exact structural relationship between "cis-yangonin" and yangonin is not specified in the available abstract.
Experimental Protocols
The methodologies described below are based on the experimental approaches reported in the cited literature for assessing the anticancer activity of kavalactones like yangonin.
Cell Viability and Cytotoxicity Assays
-
Lactate Dehydrogenase (LDH) Assay: Cytotoxicity can be assessed by measuring the release of LDH from damaged cells into the culture medium.[2]
-
Ethidium (B1194527) Bromide (EB) Assay: Cell viability is determined by the uptake of ethidium bromide, a fluorescent dye that stains the DNA of cells with compromised membrane integrity.[2][3]
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Crystal Violet Staining: This assay is used to determine cell viability by staining the DNA of adherent cells.
Apoptosis and Cell Death Analysis
-
Acridine Orange/Ethidium Bromide (AO/EB) Dual Staining: This method is used to visualize nuclear morphology and differentiate between viable, apoptotic, and necrotic cells under a fluorescence microscope.[2][3] Apoptotic cells exhibit condensed or fragmented chromatin.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (using Annexin V) and loss of membrane integrity (using PI).
Autophagy Assessment
-
Western Blotting: The expression levels of key autophagy-related proteins such as Beclin-1, ATG5, ATG7, and ATG12 are analyzed to confirm the induction of autophagy.[1]
Cell Proliferation and Migration Assays
-
Colony Formation Assay: This assay assesses the ability of single cells to grow into colonies, providing a measure of long-term cell survival and proliferation.
-
Transwell Migration Assay: This method is used to evaluate the migratory capacity of cancer cells.[5]
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the anticancer activity of a compound like yangonin.
Caption: General workflow for anticancer drug screening.
Signaling Pathway
Yangonin has been reported to induce autophagy in bladder cancer cells through the inhibition of the mTOR signaling pathway.[1] The diagram below provides a simplified representation of this pathway.
Caption: Simplified mTOR inhibition by Yangonin.
References
- 1. Kavalactone yangonin induces autophagy and sensitizes bladder cancer cells to flavokawain A and docetaxel via inhibition of the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kavalactones Yangonin and Methysticin induce apoptosis in human hepatocytes (HepG2) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. Kavalactone yangonin induces autophagy and sensitizes bladder cancer cells to flavokawain A and docetaxel via inhibition of the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kava constituents exert selective anticancer effects in oral squamous cell carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Unveiling the Potential of Kavalactones: A Comparative Guide for Researchers
A comprehensive analysis of kavalactones as pharmacological tools, with a special focus on the enigmatic 11-Methoxyangonin.
For researchers, scientists, and drug development professionals, the quest for novel pharmacological tools is perpetual. Among the myriad of natural compounds, kavalactones, the active constituents of the kava (B3030397) plant (Piper methysticum), present a compelling area of study.[1][2] These compounds are recognized for their anxiolytic, sedative, and muscle-relaxant properties, primarily attributed to their interaction with GABA-A receptors.[1] This guide provides a comparative overview of key kavalactones, with a particular emphasis on validating the potential of the lesser-known derivative, this compound, as a pharmacological tool. While data on this compound is sparse, this guide aims to provide a framework for its evaluation by drawing comparisons with its better-studied precursor, Yangonin, and other major kavalactones.
The Kavalactone Landscape: A Comparative Overview
The pharmacological effects of kava are primarily attributed to six major kavalactones: kavain, dihydrokavain, methysticin, dihydromethysticin, yangonin, and desmethoxyyangonin.[2] While sharing a common structural backbone, subtle variations in their chemical makeup lead to distinct pharmacological profiles.
| Kavalactone | Primary Mechanism of Action | Notable Effects |
| Yangonin | CB1 receptor agonist, MAO-B inhibitor, GABA-A receptor modulator | Analgesic, neuroprotective, anxiolytic, potential hepatotoxicity[3] |
| Kavain | Unclear, weak GABA-A modulation | Anxiolytic, local anesthetic |
| Methysticin | GABA-A receptor modulator | Sedative, anxiolytic |
| Dihydromethysticin | GABA-A receptor modulator | Potent sedative |
| Desmethoxyyangonin | GABA-A receptor modulator | Anxiolytic, muscle relaxant |
| This compound | Largely uncharacterized; metabolite of Yangonin | Unknown |
In Focus: Yangonin and its Derivative, 11-Methoxyyangonin
Yangonin stands out among the major kavalactones due to its unique mechanism of action, which includes agonism at the cannabinoid receptor 1 (CB1) with a binding affinity (Ki) of 0.72 μM, and potent inhibition of monoamine oxidase B (MAO-B). This profile suggests its potential in pain management and neurodegenerative diseases.
This compound , a natural kavalactone and a metabolite of Yangonin, remains largely unexplored. Its structural similarity to Yangonin suggests it may share some pharmacological properties, but a comprehensive validation is necessary to establish its utility as a pharmacological tool.
A Proposed Framework for Validating 11-Methoxyyangonin
To ascertain the pharmacological value of 11-Methoxyyangonin, a systematic investigation is required. The following experimental workflow outlines a proposed approach.
Caption: Proposed experimental workflow for the pharmacological validation of this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments in the validation process.
Receptor Binding Assays
Objective: To determine the binding affinity of this compound to a panel of relevant receptors, including GABA-A, CB1, and others.
Protocol:
-
Prepare cell membrane homogenates expressing the target receptor.
-
Incubate the membranes with a radiolabeled ligand specific for the receptor of interest in the presence of varying concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using a scintillation counter.
-
Calculate the Ki value using competitive binding analysis software.
Enzyme Inhibition Assays
Objective: To assess the inhibitory potential of this compound on enzymes such as MAO-A and MAO-B.
Protocol:
-
Use a commercially available MAO-Glo™ Assay kit.
-
Incubate recombinant human MAO-A or MAO-B enzyme with varying concentrations of this compound.
-
Add a luminogenic MAO substrate.
-
After incubation, add a reconstituted Luciferin Detection Reagent to terminate the MAO reaction and generate a luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the IC50 value from the dose-response curve.
Signaling Pathways of Kavalactones
The diverse effects of kavalactones stem from their ability to modulate multiple signaling pathways. Yangonin, for instance, is known to interact with the endocannabinoid system, a pathway not typically associated with other major kavalactones. Understanding these pathways is key to elucidating the therapeutic potential and possible side effects of these compounds.
Caption: Simplified signaling pathways of Yangonin and other major kavalactones.
Conclusion and Future Directions
The family of kavalactones offers a rich source for the discovery of new pharmacological tools. While compounds like Yangonin have been partially characterized, revealing unique mechanisms of action, many derivatives such as this compound remain scientific enigmas. The proposed validation framework provides a roadmap for researchers to systematically investigate these understudied compounds. A thorough characterization of this compound, including its receptor binding profile, enzymatic activity, and in vivo effects, is essential to determine its potential as a selective and valuable tool for neuroscience and drug discovery. The significant gap in our understanding of this compound underscores the need for further research to unlock the full therapeutic potential of the kavalactone family.
References
A Head-to-Head Comparison of Extraction Techniques for 11-Methoxyangonin and Related Kavalactones
For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a detailed head-to-head comparison of various techniques for the extraction of 11-methoxyangonin and structurally similar kavalactones from plant matrices, primarily focusing on data derived from studies on Piper methysticum (kava). The comparison is based on quantitative data from experimental studies, with a focus on yield, efficiency, and solvent usage.
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction method is a trade-off between yield, purity, cost, and environmental impact. Below is a summary of quantitative data for common extraction techniques used for kavalactones, which can serve as a strong proxy for the extraction of this compound.
| Extraction Technique | Typical Solvent(s) | Extraction Time | Key Findings & Quantitative Data |
| Supercritical Fluid Extraction (SFE-CO₂) | Carbon Dioxide (CO₂), often with a co-solvent like ethanol | Variable, can be rapid | Highly efficient for non-polar kavalactones, yielding a clean extract free of solvent residues.[1] Extraction efficiency can be greater than 90% relative to conventional solvent extraction.[2] The use of 15% ethanol-modified CO₂ did not significantly increase extraction efficiency compared to pure CO₂.[2] |
| Ultrasound-Assisted Extraction (UAE) | Acetone (B3395972), Ethanol, Water | 30 minutes | Acetone has been shown to be one of the most effective solvents for maximizing the yield and types of kavalactones isolated.[3][4] In a comparative study of six solvents, acetone was the most efficient. Water and chloroform (B151607) were also useful but less effective than acetone. UAE can increase the yield of antioxidant compounds by at least 20% compared to conventional techniques. |
| Soxhlet Extraction | Ethanol, Acetone, Chloroform | 6 hours | A conventional and continuous extraction method. A six-hour Soxhlet extraction of powdered kava (B3030397) root has been described using chloroform as the solvent. While effective, the high temperature and long extraction time can increase the risk of thermal degradation of compounds. |
| Maceration | Water, Ethanol | Days | A simple but time-consuming method with lower extraction efficiency compared to modern techniques. Traditional kava beverages are prepared by macerating the roots in water. |
Experimental Protocols
Detailed methodologies are essential for reproducibility. The following are representative protocols for the most effective extraction techniques for kavalactones.
Supercritical Fluid Extraction (SFE-CO₂) Protocol
-
Material Preparation: Obtain dried plant material (e.g., kava roots) and grind it into a fine powder to increase the surface area for extraction.
-
Loading the Extractor: Load the ground powder into the extraction vessel of the SFE system.
-
Extraction:
-
Pressurize the system with liquid CO₂.
-
Set the extraction temperature and pressure. Optimal parameters need to be determined empirically, but a starting point could be 40-80°C and 10-35 MPa.
-
Allow the supercritical CO₂ to pass through the packed material.
-
-
Collection:
-
The kavalactone-rich CO₂ stream is passed into a separator vessel.
-
Reduce the pressure (e.g., 5-10 MPa) and adjust the temperature (e.g., 50-60°C) in the separator. This causes the CO₂ to return to a gaseous state, precipitating the dissolved kavalactones.
-
Collect the crude extract from the separator.
-
Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: Weigh approximately 5 g of ground plant material.
-
Solvent Addition: Place the ground material into a glass beaker and add 200 mL of a suitable solvent, such as acetone.
-
Sonication:
-
Place the beaker in an ice bath to prevent overheating.
-
Insert a probe-type sonicator into the slurry.
-
Sonicate the mixture for 30 minutes. A pulsed setting (e.g., 10 seconds on, 5 seconds off) is recommended to prevent excessive heating.
-
-
Separation and Collection:
-
After sonication, centrifuge the mixture (e.g., at 2,000 rpm for 10 minutes) to separate the plant material.
-
Decant the supernatant containing the extracted compounds.
-
Repeat the extraction process two more times with fresh solvent to ensure complete extraction.
-
-
Concentration:
-
Combine the supernatants from all extractions.
-
Filter the combined extract to remove any remaining solid particles.
-
Use a rotary evaporator to remove the solvent, resulting in a kavalactone-rich resin.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the extraction and analysis of this compound and related kavalactones.
References
Inter-Laboratory Validation of 11-Methoxyangonin Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the quantification of 11-Methoxyangonin, a naturally occurring kavalactone. Due to a lack of specific inter-laboratory validation studies for this compound, this document leverages data and protocols from studies on closely related kavalactones. The information presented is intended to guide the development and validation of robust analytical methods for this compound.
Data Presentation: Comparison of Analytical Methods for Kavalactone Quantification
The following table summarizes the performance of various analytical methods used for the quantification of kavalactones, which can be considered indicative for this compound analysis. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique, demonstrating good accuracy and precision.
| Analytical Method | Analyte(s) | Sample Matrix | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| HPLC-UV | Six major kavalactones | Kava (B3030397) raw material and finished products | < 1.2 µg/mL | 92 - 105% | < 5% (intraday and interday) | [1][2] |
| HPLC-UV | Nine kavalactones and flavokavains | Kava raw materials and finished products | Kavalactones: ~0.189 - 0.686 µg/mL | 98.1 - 102.9% | Not Specified | [3] |
| GC-FID/MS | Six major kavalactones | Kava beverage products | Not Specified | Not Specified | < 5% (within-laboratory) | [1] |
| NIRS with PLS | Six major kavalactones | Dried kava powder | Not Specified | Acceptable for commercial use | Repeatability on par with HPLC | [4] |
RSD: Relative Standard Deviation; HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet Detection; GC-FID/MS: Gas Chromatography with Flame Ionization Detection/Mass Spectrometry; NIRS: Near-Infrared Reflectance Spectroscopy; PLS: Partial Least Squares.
Experimental Protocols: A Proposed Framework for Inter-Laboratory Validation
The following is a detailed, hypothetical protocol for an inter-laboratory validation study for the quantification of this compound, based on established analytical method validation guidelines.
1. Objective: To assess the reproducibility and reliability of an HPLC-UV method for the quantification of this compound across multiple laboratories.
2. Participating Laboratories: A minimum of three independent laboratories should participate in the study.
3. Reference Standard: A well-characterized, high-purity reference standard of this compound should be used by all participating laboratories.
4. Sample Preparation:
- Stock Solution: Prepare a stock solution of this compound reference standard in methanol (B129727) at a concentration of 1 mg/mL.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. A minimum of five concentration levels is recommended.
- Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) within the calibration range.
- Test Samples: Provide three unique, blinded test samples of a relevant matrix (e.g., a plant extract or a formulated product) containing this compound to each laboratory.
5. HPLC-UV Method:
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient or isocratic mobile phase suitable for the separation of kavalactones. A common mobile phase consists of a mixture of water, acetonitrile, and methanol.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Based on the UV absorbance maximum of this compound.
- Injection Volume: 10 µL.
- Column Temperature: 25°C.
6. Validation Parameters:
- Specificity: Assess the ability of the method to differentiate and quantify this compound in the presence of other components in the sample matrix.
- Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
- Accuracy: Determine the accuracy by analyzing the QC samples and calculating the percentage recovery. The mean recovery should be within 80-120% of the nominal concentration.
- Precision:
- Repeatability (Intra-assay precision): Analyze the low, medium, and high QC samples six times on the same day. The relative standard deviation (RSD) should be ≤ 2%.
- Intermediate Precision (Inter-assay precision): Analyze the low, medium, and high QC samples on three different days. The RSD should be ≤ 5%.
- Reproducibility (Inter-laboratory precision): Compare the results obtained from the analysis of the blinded test samples across all participating laboratories. The inter-laboratory RSD should be ≤ 15%.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
- Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature) on the results.
7. Data Analysis: Each laboratory should report the mean, standard deviation, and RSD for all measurements. The coordinating laboratory will then perform a statistical analysis of the combined data to assess the inter-laboratory reproducibility.
Mandatory Visualization
Caption: Inter-laboratory validation workflow for this compound quantification.
Caption: Comparison of analytical methods for kavalactone quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Single-Lab Validation for Determination of Kavalactones and Flavokavains in Piper methysticum (Kava) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of kavalactones in dried kava (Piper methysticum) powder using near-infrared reflectance spectroscopy and partial least-squares regression - PubMed [pubmed.ncbi.nlm.nih.gov]
Kavalactone Derivatives as Neuroprotective Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of prominent kavalactone derivatives, focusing on experimental data to support their potential as therapeutic agents in neurodegenerative diseases.
Overview of Neuroprotective Mechanisms
Kavalactones, the active compounds from the kava (B3030397) plant (Piper methysticum), have demonstrated significant neuroprotective properties. Their mechanisms of action are multifaceted, primarily involving the mitigation of oxidative stress and inflammation, two key contributors to neuronal damage in various neurodegenerative conditions. The main kavalactone derivatives investigated for these effects are Methysticin, Kavain, Yangonin (B192687), and Dihydromethysticin (B1670609) .
The primary neuroprotective pathways modulated by these compounds include:
-
Nrf2/ARE Pathway Activation: This is a central mechanism for cellular defense against oxidative stress. Kavalactones have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), which in turn binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as heme oxygenase-1 (HO-1), leading to their upregulation.[1][2][3][4]
-
Inhibition of Inflammatory Pathways: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. Kavalactones can suppress inflammatory responses by inhibiting key signaling molecules like Nuclear Factor-kappaB (NF-κB) and p38 mitogen-activated protein kinase (MAPK).[3]
-
Modulation of ERK1/2 Signaling: The extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is involved in cell survival and differentiation. The activation of this pathway by some kavalactones is linked to the subsequent activation of the Nrf2 pathway.
Comparative Analysis of Neuroprotective Efficacy
The following table summarizes quantitative data from key experimental studies, providing a direct comparison of the neuroprotective effects of different kavalactone derivatives.
| Kavalactone Derivative | Model System | Neuroprotective Effect | Quantitative Data | Reference |
| Methysticin | Mouse model of focal cerebral ischemia | Reduction of infarct area | Significant reduction at 10 and 30 mg/kg (i.p.) | |
| PC-12 cells (neuronal cell line) | Protection against Aβ-induced toxicity | Pre-treatment for 16h showed increased resistance to Aβ-(1-42) toxicity | ||
| PC-12 and C6 cells | Nrf2 activation (ARE-luciferase assay) | Dose-dependent increase in Nrf2 activation | ||
| Dihydromethysticin | Mouse model of focal cerebral ischemia | Reduction of infarct area | Significant reduction at 10 and 30 mg/kg (i.p.) | |
| Kavain | PC-12 cells (neuronal cell line) | Protection against Aβ-induced toxicity | Pre-treatment for 16h showed increased resistance to Aβ-(1-42) toxicity | |
| PC-12 and C6 cells | Nrf2 activation (ARE-luciferase assay) | Dose-dependent increase in Nrf2 activation | ||
| Yangonin | PC-12 cells (neuronal cell line) | Protection against Aβ-induced toxicity | Pre-treatment for 16h showed increased resistance to Aβ-(1-42) toxicity | |
| PC-12 and C6 cells | Nrf2 activation (ARE-luciferase assay) | Dose-dependent increase in Nrf2 activation | ||
| Human CB₁ receptor | Receptor binding affinity | Kᵢ = 0.72 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
In Vivo Model of Focal Cerebral Ischemia
Objective: To assess the neuroprotective effect of kavalactone derivatives in reducing brain damage after ischemic stroke.
Animal Model: Male mice.
Procedure:
-
Induction of Ischemia: Focal cerebral ischemia is induced by the permanent occlusion of the left middle cerebral artery (MCA) using microbipolar coagulation.
-
Drug Administration:
-
Kava extract is administered orally (p.o.) at a dose of 150 mg/kg, 1 hour before the induction of ischemia.
-
Methysticin and dihydromethysticin are administered intraperitoneally (i.p.) at doses of 10 and 30 mg/kg, 15 minutes before ischemia.
-
-
Quantification of Infarct Area: 48 hours after MCA occlusion, the animals are sacrificed. The brains are removed and the infarct area on the brain surface is assessed planimetrically after transcardial perfusion with carbon black.
-
Statistical Analysis: The infarct areas in the treated groups are compared to a vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A p-value of less than 0.05 is considered statistically significant.
In Vitro Model of Amyloid-Beta (Aβ)-Induced Neurotoxicity
Objective: To evaluate the protective effects of kavalactone derivatives against Aβ-induced neuronal cell death.
Cell Line: PC-12 cells (a rat pheochromocytoma cell line commonly used as a model for neuronal cells).
Procedure:
-
Cell Culture and Differentiation: PC-12 cells are cultured in an appropriate medium and differentiated into a neuronal phenotype.
-
Pre-treatment with Kavalactones: Differentiated PC-12 cells are pre-treated with various concentrations of methysticin, kavain, or yangonin for 16 hours. This allows for the upregulation of cytoprotective genes.
-
Induction of Neurotoxicity: After the pre-treatment period, the cells are exposed to amyloid β-peptide (1-42) to induce neurotoxicity.
-
Assessment of Cell Viability and Cytotoxicity: Cell viability and cytotoxicity are measured using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and LDH (lactate dehydrogenase) release assay.
-
Data Analysis: The viability of cells pre-treated with kavalactones and exposed to Aβ is compared to cells exposed to Aβ alone. The results are typically expressed as a percentage of the control (untreated) cells.
Nrf2/ARE Pathway Activation Assay
Objective: To quantify the ability of kavalactone derivatives to activate the Nrf2 antioxidant pathway.
Method: ARE-luciferase reporter gene assay.
Cell Lines: PC-12 and C6 (astroglial) cells.
Procedure:
-
Cell Transfection: Cells are transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the Antioxidant Response Element (ARE).
-
Treatment with Kavalactones: The transfected cells are treated with different concentrations of methysticin, kavain, or yangonin for a specified period (e.g., 24 hours).
-
Luciferase Assay: After treatment, the cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of Nrf2 activation.
-
Data Normalization and Analysis: Luciferase activity is often normalized to the total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. The fold induction of ARE-luciferase activity by the kavalactones is calculated relative to vehicle-treated control cells.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Key neuroprotective signaling pathways modulated by kavalactone derivatives.
Caption: General experimental workflow for assessing neuroprotection.
Conclusion
The available experimental data strongly suggest that kavalactone derivatives, particularly methysticin, dihydromethysticin, kavain, and yangonin, possess significant neuroprotective properties. Their ability to activate the Nrf2-mediated antioxidant response and inhibit key inflammatory pathways highlights their potential as lead compounds for the development of novel therapies for neurodegenerative diseases. Further in-depth in vivo studies are warranted to fully elucidate their therapeutic efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Kavalactones protect neural cells against amyloid beta peptide-induced neurotoxicity via extracellular signal-regulated kinase 1/2-dependent nuclear factor erythroid 2-related factor 2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective properties of kavalactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
Assessing the Selectivity of Kavalactones for Monoamine Oxidase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of kavalactones, a class of compounds to which 11-Methoxyangonin belongs, for their biological targets, with a primary focus on monoamine oxidase (MAO). The information presented herein is intended to support research and drug development efforts by providing objective experimental data and detailed methodologies. While "this compound" is not a widely cited kavalactone, its structural similarity to other prominent kavalactones, such as yangonin (B192687) and desmethoxyyangonin, allows for a robust comparative assessment based on available data for these related compounds.
Introduction to Kavalactones and their Biological Targets
Kavalactones are a class of psychoactive compounds derived from the kava (B3030397) plant (Piper methysticum). These compounds are known to interact with several biological targets in the central nervous system. The primary targets identified for kavalactones include:
-
Monoamine Oxidase (MAO): Kavalactones have been shown to inhibit both isoforms of monoamine oxidase, MAO-A and MAO-B.[1][2][3][4] These enzymes are crucial in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[5][6][7][8] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a mechanism exploited by antidepressant and anxiolytic drugs.[5][7]
-
GABA-A Receptors: Several kavalactones potentiate the activity of γ-aminobutyric acid type A (GABA-A) receptors, which are the primary inhibitory neurotransmitter receptors in the brain.[3][9][10][11][12] This interaction contributes to the anxiolytic and sedative effects of kava.
-
Cannabinoid Receptors (CB1): Some kavalactones, notably yangonin, have been found to bind to the CB1 receptor, a key component of the endocannabinoid system involved in regulating mood, appetite, and pain.[3][13][14]
-
Glycine (B1666218) Receptors: Certain kavalactones have also been demonstrated to inhibit glycine receptor activity.[2]
The therapeutic potential and side-effect profile of any given kavalactone are dictated by its specific affinity and selectivity for these various targets. This guide will focus on the selectivity of kavalactones for MAO-A versus MAO-B, as this is a critical determinant of their potential as therapeutic agents for neurological disorders.
Comparative Analysis of MAO Inhibition
The following table summarizes the in vitro inhibitory activity of several major kavalactones against human MAO-A and MAO-B. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, and Ki values, which indicate the binding affinity of the inhibitor to the enzyme. A lower value indicates greater potency. The selectivity index (SI) is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), where a value greater than 1 indicates selectivity for MAO-B, and a value less than 1 indicates selectivity for MAO-A.
| Kavalactone | IC50 (µM) MAO-A | IC50 (µM) MAO-B | Ki (µM) MAO-A | Ki (µM) MAO-B | Selectivity Index (SI) (MAO-A/MAO-B) |
| Yangonin | 1.29 | 0.085 | 1.12 | 0.226 | 15.1 |
| Desmethoxyyangonin | 4.44 | 0.251 | - | - | 17.7 |
| (±)-Kavain | 19.0 | 5.34 | 7.72 | 5.10 | 3.5 |
| (+)-Methysticin | 8.12 | 0.429 | - | - | 18.9 |
| (+)-7,8-Dihydromethysticin | 23.2 | 0.855 | - | - | 27.1 |
| Curcumin (Reference) | 5.01 | 2.55 | 3.08 | - | 2.0 |
Data sourced from Prinsloo D, et al. (2019).[4]
Experimental Protocols
The following is a detailed methodology for a typical in vitro monoamine oxidase inhibition assay used to generate the data presented above.
Objective: To determine the inhibitory potential and selectivity of test compounds (kavalactones) against human monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Test compounds (e.g., yangonin, desmethoxyyangonin) dissolved in a suitable solvent (e.g., DMSO)
-
Substrate for MAO-A (e.g., kynuramine)
-
Substrate for MAO-B (e.g., benzylamine)
-
Phosphate (B84403) buffer
-
Detection reagent (e.g., horseradish peroxidase and Amplex Red)
-
Microplate reader (fluorescence or absorbance)
-
Reference inhibitors (e.g., curcumin, toloxatone (B1682430) for MAO-A, lazabemide (B1674597) for MAO-B)
Procedure:
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B are diluted to an appropriate working concentration in phosphate buffer.
-
Compound Dilution: A serial dilution of the test compounds and reference inhibitors is prepared in the assay buffer.
-
Incubation: The diluted enzymes are pre-incubated with the test compounds or reference inhibitors for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of the specific substrate for each MAO isoform.
-
Reaction and Detection: The reaction is allowed to proceed for a defined time (e.g., 30 minutes) at 37°C. The formation of the product is then measured. For example, with kynuramine (B1673886) as a substrate, the production of 4-hydroxyquinoline (B1666331) can be measured fluorometrically. Alternatively, the hydrogen peroxide produced during the oxidative deamination can be detected using a coupled reaction with horseradish peroxidase and a suitable probe like Amplex Red.
-
Data Analysis: The rate of the enzymatic reaction is calculated for each concentration of the test compound. The percentage of inhibition is determined relative to a control reaction without any inhibitor. The IC50 values are then calculated by fitting the dose-response data to a sigmoidal curve.
-
Determination of Ki and Reversibility: To determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibitor constant (Ki), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. Lineweaver-Burk plots are often used for this analysis. Reversibility of inhibition can be assessed through dialysis experiments where the enzyme-inhibitor complex is dialyzed, and the recovery of enzyme activity is measured.[4]
Visualizations
Signaling Pathway of Monoamine Oxidase
The following diagram illustrates the role of monoamine oxidase in the degradation of monoamine neurotransmitters.
Caption: Monoamine oxidase (MAO) metabolizes neurotransmitters in the presynaptic neuron.
Experimental Workflow for Assessing MAO Inhibition
This diagram outlines the key steps in an in vitro assay to determine the inhibitory activity of a compound against MAO.
Caption: Workflow for an in vitro monoamine oxidase (MAO) inhibition assay.
Conclusion
The available data indicates that kavalactones, including compounds structurally related to this compound, exhibit significant inhibitory activity against both MAO-A and MAO-B. Notably, several kavalactones, such as yangonin, desmethoxyyangonin, and methysticin, display a pronounced selectivity for MAO-B over MAO-A. This selectivity is a key consideration in the development of therapeutic agents, as MAO-B inhibitors are particularly relevant for the treatment of neurodegenerative diseases like Parkinson's disease, with a potentially lower risk of the "cheese effect" associated with non-selective MAO inhibitors.[5] Further investigation into the specific inhibitory profile of this compound is warranted to fully characterize its therapeutic potential. The experimental protocols and comparative data presented in this guide provide a framework for such an assessment.
References
- 1. Monoamine Oxidase Inhibition by Kavalactones from Kava (Piper Methysticum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Kava - Wikipedia [en.wikipedia.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 6. drugs.com [drugs.com]
- 7. How MAOIs Work and Common Side Effects [verywellmind.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Kavain, the Major Constituent of the Anxiolytic Kava Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABAA receptor - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. GABA receptor agonist - Wikipedia [en.wikipedia.org]
- 13. Cannabinoid receptor - Wikipedia [en.wikipedia.org]
- 14. Endocannabinoid system - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of 11-Methoxyangonin: A Procedural Guide
Chemical and Physical Properties
A summary of the known quantitative data for 11-Methoxyangonin is presented below to inform handling and disposal decisions.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆O₅ | [1] |
| Molecular Weight | 288.29 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [2] |
| IUPAC Name | 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxypyran-2-one | [1] |
Experimental Protocols for Disposal
The recommended disposal procedure for this compound is based on the precautionary principle of treating it as potentially hazardous waste due to its psychoactive properties and the lack of specific environmental fate and toxicology data.[3] The primary recommended method of disposal is incineration by a licensed hazardous waste management company.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound. Do not mix this waste with non-hazardous laboratory trash. Three main types of waste should be considered:
-
Solid Waste: Includes unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any absorbent materials used for spills.
-
Liquid Waste: Consists of solutions containing this compound, solvents used in its extraction or purification, and any rinsing from contaminated glassware.
-
Contaminated Sharps: Encompasses any needles, syringes, or other sharp implements that have come into contact with this compound.
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Place all solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the words "Hazardous Waste," the name "this compound," and the primary hazard (e.g., "Chemical Waste for Incineration").
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, non-reactive, and properly vented hazardous waste container.
-
The container must be labeled with "Hazardous Waste," the names of all chemical constituents (e.g., "Methanol, this compound"), and their approximate concentrations.
-
Store liquid waste containers in secondary containment to mitigate spills.
-
-
Contaminated Sharps:
-
Place all contaminated sharps directly into a designated, puncture-resistant sharps container.
-
Label the sharps container clearly with "Hazardous Waste - Sharps" and "Contains this compound."
-
Step 3: Storage
Store all this compound waste containers in a designated and secure satellite accumulation area away from general laboratory traffic. This area should be well-ventilated and have clear signage indicating the presence of hazardous waste.
Step 4: Disposal
Arrange for the collection and disposal of all this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Ensure that the disposal method is high-temperature incineration to achieve complete destruction of the compound.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to both human health and the environment. Always consult your institution's specific safety and waste management protocols.
References
Essential Safety and Logistical Information for Handling 11-Methoxyangonin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 11-Methoxyangonin. The following procedural guidance is designed to ensure the safety of laboratory personnel and compliance with standard research protocols.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure safety when handling this compound, a natural kavalactone. The required level of protection depends on the specific laboratory activity being performed.
| Activity | Respiratory Protection | Eye Protection | Hand Protection | Body Protection |
| Weighing and Aliquoting Powder | NIOSH-approved dust mask or a full-face respirator if dust levels are high or irritation is experienced. | Tightly fitting safety goggles or splash goggles. | Chemical-resistant gloves (e.g., nitrile). | Lab coat or full protective suit. |
| Preparing Extracts (with solvents) | Work should be conducted in a chemical fume hood. | Tightly fitting safety goggles or a face shield. | Chemical-resistant gloves appropriate for the solvent being used. | Chemical-resistant apron over a lab coat. |
| General Handling and Observation | Not generally required if there is no risk of dust generation. | Safety glasses. | Gloves. | Lab coat. |
Operational Plan: Safe Handling
Adherence to a standardized operational plan is crucial for minimizing the risk of exposure and contamination.
Engineering Controls:
-
Always handle this compound powder in a well-ventilated area.
-
For procedures that may generate significant dust, such as weighing or mixing, the use of a chemical fume hood or a powder containment hood is required.
Procedural Guidance:
-
Ensure all necessary PPE is readily available and in good condition before beginning work.
-
To prevent the generation of dust when handling the powder, work carefully and deliberately.
-
Cover all work surfaces with absorbent, disposable bench paper.
-
Thoroughly clean all equipment and surfaces after use to prevent cross-contamination.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Solid Waste:
-
All disposable materials that have come into contact with this compound powder or its solutions (e.g., gloves, bench paper, pipette tips) must be collected in a designated, sealed hazardous waste bag.
Liquid Waste:
-
Solutions containing this compound, particularly those with organic solvents, must be collected in a clearly labeled, sealed hazardous waste container.
-
Do not dispose of liquid waste containing this compound down the drain.
Unused Product:
-
Unused or expired this compound powder should be disposed of as chemical waste. Follow your institution's specific guidelines for the disposal of investigational drug compounds. This typically involves collection by a licensed hazardous waste contractor.
Experimental Protocols
The following are representative experimental protocols for the extraction and in vitro analysis of kavalactones, which can be adapted for this compound.
Kavalactone Extraction from Plant Material
This protocol outlines a general procedure for extracting kavalactones from their natural source, such as the kava (B3030397) plant root.
Materials:
-
Dried and powdered kava root
-
Acetone (B3395972) (or another suitable organic solvent like methanol (B129727) or ethanol)
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Glassware (beakers, flasks)
Procedure:
-
Weigh the desired amount of dried kava root powder.
-
Suspend the powder in a suitable volume of acetone in a flask. A common ratio is 1:10 (w/v) of plant material to solvent.
-
Allow the mixture to extract for a designated period, typically several hours to overnight, at room temperature with occasional agitation. For more efficient extraction, sonication can be employed for 30-60 minutes.[1]
-
Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Collect the filtrate (the liquid extract).
-
Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure.
-
The resulting crude extract, rich in kavalactones, can be used for further purification or analysis.
In Vitro Inhibition Assay for Carboxylesterase 1 (CES1) by a Kavalactone
This protocol is adapted from a study on the in vitro inhibition of CES1 by various kavalactones and can be used to assess the activity of this compound.[2]
Materials:
-
This compound
-
Human liver microsomes or recombinant CES1
-
Probe substrate for CES1 (e.g., oseltamivir)
-
Phosphate (B84403) buffer
-
Incubator or water bath at 37°C
-
Microplate reader or other analytical instrument (e.g., LC-MS/MS) for detecting the product of the substrate metabolism
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the this compound stock solution to achieve the desired final concentrations for the assay.
-
In a microplate or microcentrifuge tubes, pre-incubate the human liver microsomes or recombinant CES1 with the different concentrations of this compound in phosphate buffer at 37°C for a short period (e.g., 10-15 minutes).[3]
-
Initiate the enzymatic reaction by adding the CES1 probe substrate to the mixture.
-
Incubate the reaction at 37°C for a specific time, ensuring the reaction is in the linear range.[2]
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analyze the samples to quantify the amount of metabolite produced from the probe substrate.
-
Determine the inhibitory effect of this compound on CES1 activity by comparing the metabolite formation in the presence of the compound to a control without the inhibitor.
Signaling Pathways and Logical Relationships
The biological effects of kavalactones, including this compound, are mediated through various signaling pathways. The primary mechanism of action involves the modulation of GABA-A receptors, leading to anxiolytic and sedative effects.[4] Additionally, kavalactones have been shown to interact with other signaling cascades, such as the p38/NF-κB/COX-2 and the Nrf2/ARE pathways, which are involved in inflammation and oxidative stress responses.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
